molecular formula C12H20Cl2N2 B5866358 1,4-bis(3-chloro-2-buten-1-yl)piperazine

1,4-bis(3-chloro-2-buten-1-yl)piperazine

Número de catálogo: B5866358
Peso molecular: 263.20 g/mol
Clave InChI: YNERIGSTFHSQPG-LPPGRIHKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-bis(3-chloro-2-buten-1-yl)piperazine is a synthetic organic compound characterized by a central piperazine ring substituted at both nitrogen atoms with 3-chloro-2-buten-1-yl groups. With the molecular formula C 12 H 20 Cl 2 N 2 , this structure is a bifunctional electrophilic alkylating agent, making it a valuable building block in medicinal chemistry and chemical biology research . The compound's primary research value lies in its application for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atoms can be displaced. The 3-chlorobut-2-enyl moiety is a key functional group related to 3-chloro-2-buten-1-ol, a well-characterized unit in chemical synthesis . This reagent is instrumental in the preparation of molecular scaffolds and is often used to cross-link nucleophilic sites, facilitating the study of molecular interactions and the development of novel pharmacologically active compounds. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1,4-bis[(Z)-3-chlorobut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2N2/c1-11(13)3-5-15-7-9-16(10-8-15)6-4-12(2)14/h3-4H,5-10H2,1-2H3/b11-3-,12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNERIGSTFHSQPG-LPPGRIHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1)CC=C(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1CCN(CC1)C/C=C(\Cl)/C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Solubility Profile & Characterization Guide: 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling of 1,4-bis(3-chloro-2-buten-1-yl)piperazine , a specialized chemical intermediate.[1][2][3]

Given the absence of public spectral data for this specific structural analog, this document functions as a method development protocol . It leverages structure-property relationships (SPR) and Hansen Solubility Parameters (HSP) to predict behavior, while providing a rigorous experimental framework for validation.[1][2][3]

Executive Summary & Compound Identity

Compound: 1,4-bis(3-chloro-2-buten-1-yl)piperazine Molecular Formula: C₁₂H₂₀Cl₂N₂ Predicted MW: 263.21 g/mol Structural Class: Tertiary Diallylic Amine / Vinylic Chloride[1][2][3]

Chemical Context: This compound is a bifunctional intermediate , likely synthesized via the alkylation of piperazine with 1,3-dichloro-2-butene .[1][2][3]

  • Core: The piperazine ring provides a polar, basic center (pKa ≈ 9.8 for N1, 5.6 for N2).[1][2][3]

  • Side Chains: The 3-chloro-2-butenyl groups introduce lipophilicity and steric bulk.[1][2][3] Crucially, the chlorine atom is vinylic (attached to the double bond), rendering it relatively stable to nucleophilic attack compared to allylic chlorides.[1][2][3]

Solubility Directive: As a free base, the molecule exhibits amphiphilic but predominantly lipophilic behavior .[1][2][3] It is predicted to be highly soluble in chlorinated solvents and polar aprotic solvents, with pH-dependent solubility in aqueous media.[1][2][3]

Theoretical Solubility Profile (Hansen Parameters)

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we estimate the solubility behavior based on the three Hansen parameters: Dispersion ($ \delta_d


 \delta_p 

\delta_h $).[1][2][3]
Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated Solvents (DCM, Chloroform)Excellent (>100 mg/mL)"Like Dissolves Like": The high dispersion forces of the chloro-alkenyl chains match perfectly with DCM.[1][2][3] This is the primary solvent for extraction and synthesis.[1][2][3]
Polar Aprotic (THF, Ethyl Acetate)Good (50–100 mg/mL)The piperazine core accepts hydrogen bonds, making it compatible with esters and ethers.[1][2][3] THF is ideal for reaction chemistry.[1][2][3]
Alcohols (Methanol, Ethanol)Moderate (10–50 mg/mL)Soluble, but temperature-dependent.[1][2][3] The hydrophobic side chains disrupt the H-bonding network of alcohols.[1][2][3] Ideal for recrystallization .[1][2][3]
Alkanes (Hexane, Heptane)Poor (<5 mg/mL)The polar piperazine core creates a miscibility gap with non-polar alkanes.[1][2][3] Useful as an anti-solvent to precipitate the product.[1][2][3]
Water (Neutral) Insoluble The lipophilic C4-chloro chains dominate the polar amine core.[1][2][3]
Water (Acidic, pH < 4) Soluble Protonation of the piperazine nitrogens forms the dihydrochloride salt , which is highly water-soluble.[1][2][3]
Experimental Determination Protocol

As this is a non-standardized intermediate, you must validate the predicted profile using a Tiered Gravimetric Assay .[1][2][3]

Phase 1: The Visual Screening (Qualitative)

Objective: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.[1][2][3]

  • Preparation: Weigh 10 mg of the compound into 10 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the target solvent (Start with: Water, MeOH, Acetone, EtOAc, DCM, Toluene, Hexane).[1][2][3]

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2][3]

    • Cloudy/Suspension: Solubility < 100 mg/mL.[1][2][3]

  • Thermal Stress: If insoluble, heat to 40°C (or boiling point) and observe.

    • Dissolution on heating + Precipitation on cooling = Candidate for Recrystallization .[1][2][3]

Phase 2: Quantitative Saturation (HPLC/Gravimetric)

Objective: Determine exact $ S_{max} $ (mg/mL).

  • Saturation: Add excess solid to 2 mL of solvent in a sealed vial.

  • Equilibration: Vortex for 24 hours at 25°C.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate 1 mL of filtrate and weigh the residue.

    • HPLC: Dilute filtrate 1:100 in Acetonitrile and inject (UV detection at 210–220 nm).[1][2][3]

Process Optimization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting solvents during Synthesis, Workup, and Purification.

SolventSelection Start Process Stage Reaction Synthesis Reaction (Alkylation) Start->Reaction Workup Workup / Extraction Start->Workup Purification Purification / Crystallization Start->Purification Solv_Reaction Recommended: Toluene or Acetone (High solubility, good thermal control) Reaction->Solv_Reaction pH_Adjust pH Adjustment: Acidify to pH 2 (Water Soluble) Basify to pH 10 (Organic Soluble) Workup->pH_Adjust Cryst_System Recrystallization System Purification->Cryst_System Solv_Extract Extraction: DCM or EtOAc (Partition coeff > 10 vs Water) pH_Adjust->Solv_Extract Isolate Free Base Solv_Pair Solvent: Ethanol (Hot) Anti-Solvent: Water or Hexane Cryst_System->Solv_Pair

Figure 1: Solvent selection decision matrix for synthesis, extraction, and purification workflows.[1][2][3]

Critical Stability & Handling Notes
  • Reactivity Warning: While vinylic chlorides are stable, the tertiary amine function is susceptible to oxidation (N-oxide formation) if left in solution for extended periods.[1][2][3] Always store solutions under Argon/Nitrogen.[1][2][3]

  • Salt Formation: For long-term storage, convert the free base to the dihydrochloride salt by bubbling HCl gas into a Diethyl Ether solution.[1][2][3] The salt is non-hygroscopic and water-soluble.[1][2][3]

  • Safety: As a nitrogen-mustard analog (structural class), handle with Extreme Caution .[1][2][3] Assume potential alkylating activity until proven otherwise.[1][2][3] Use Double-Gloving and Fume Hoods.[1][2][3]

References
  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3] Link

  • Bhattacharya, A., et al. (1986).[1][2][3] "Phase transfer catalyzed alkylation with 1,3-dichloro-2-butene."[1][2][3][4][5] Journal of Organic Chemistry. (Foundation for synthesis/solubility of 3-chloro-2-butenyl derivatives). Link[1][2][3]

  • PubChem. (2024).[1][2][3] Compound Summary: Piperazine Derivatives & Solubility Data. National Library of Medicine.[1][2][3] Link

Sources

literature review on 1,4-bis(3-chloro-2-buten-1-yl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Evaluation of 1,4-bis(3-chloro-2-buten-1-yl)piperazine Derivatives

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2][3][4][5] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the creation of molecules with finely tuned pharmacokinetic and pharmacodynamic profiles.[5] This versatility has led to the development of piperazine-containing compounds with a vast spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities.[2][4][6][7][8] This guide introduces a novel, yet to be explored, class of compounds: 1,4-bis(3-chloro-2-buten-1-yl)piperazine derivatives . By symmetrically substituting the piperazine core with two reactive 3-chloro-2-buten-1-yl moieties, we hypothesize the creation of a scaffold with significant potential, particularly as alkylating agents in oncology or as potent modulators of biological pathways. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a theoretical framework and practical, field-proven methodologies for the synthesis, characterization, and biological evaluation of this promising new chemical series.

Rationale and Design: The Piperazine Core

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions.[9] This structure confers several advantageous properties in drug design:

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which can improve aqueous solubility and bioavailability.[5]

  • Structural Rigidity and Conformational Control: The ring structure imparts a degree of rigidity, which can be crucial for specific receptor binding.

  • Synthetic Tractability: The secondary amine nature of the nitrogen atoms allows for straightforward and selective functionalization, enabling the exploration of vast chemical space.[1][9]

The proposed structure, 1,4-bis(3-chloro-2-buten-1-yl)piperazine, incorporates two potentially reactive alkylating arms. The presence of a vinyl chloride motif suggests a potential for covalent interaction with biological nucleophiles, a mechanism employed by several established anticancer agents.

Proposed Synthesis and Characterization

The most direct approach to synthesizing 1,4-disubstituted piperazines is through the direct N-alkylation of the piperazine core.[9] For the target compound, a bimolecular nucleophilic substitution (SN2) reaction is proposed.

Proposed Synthetic Workflow

The synthesis would involve the reaction of piperazine with two equivalents of a suitable electrophile, such as 1,3-dichloro-2-butene, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Piperazine Piperazine Reaction Sɴ2 Reaction Piperazine->Reaction Dichlorobutene 1,3-dichloro-2-butene (2 eq.) Dichlorobutene->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Temperature Room Temp to 60°C Temperature->Reaction Product 1,4-bis(3-chloro-2-buten-1-yl)piperazine Reaction->Product Byproduct Salt Byproduct (e.g., KCl, Et₃N·HCl) Reaction->Byproduct Purification Workup & Column Chromatography Product->Purification Crude Product

Caption: Proposed synthetic workflow for 1,4-bis(3-chloro-2-buten-1-yl)piperazine.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of piperazine (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.) as a base.

  • Addition of Electrophile: Slowly add a solution of 1,3-dichloro-2-butene (2.2 eq.) in DMF to the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Stir the reaction mixture at 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (piperazine) is consumed.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 1,4-bis(3-chloro-2-buten-1-yl)piperazine.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[10][11][12]

Potential Biological Activities and Therapeutic Targets

The structural features of the target derivatives suggest several potential avenues for biological activity, most notably in oncology and microbiology.

Anticancer Potential

Numerous piperazine derivatives have demonstrated significant anticancer activity against a wide range of human tumor cell lines.[2][3][6][13] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][13][14]

  • Mechanism of Action: The bis(chloro-butenyl) moieties could function as bifunctional alkylating agents, capable of cross-linking DNA or proteins. This covalent modification can induce cellular stress, leading to cell cycle arrest at the G0/G1 or G2/M phase and subsequent apoptosis.[10][14] This mechanism is a well-established strategy for cancer chemotherapy.

  • Potential Signaling Pathway: A potential target pathway is the Bcl-2 family of proteins, which are key regulators of apoptosis. Alkylating damage can trigger the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and caspase activation.[14]

G Target_Compound 1,4-bis(3-chloro-2-buten-1-yl)piperazine Cellular_Stress Cellular Stress (DNA/Protein Alkylation) Target_Compound->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Cellular_Stress->BAX Activates Mitochondria Mitochondrial Permeability ↑ Bcl2->Mitochondria BAX->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential apoptotic pathway targeted by the proposed piperazine derivatives.

Antimicrobial Potential

Piperazine derivatives are also known for their antibacterial and antifungal properties.[7][11][15] Structure-activity relationship (SAR) studies have shown that the incorporation of electron-withdrawing groups, such as chlorine, can enhance antibacterial activity.[7] The lipophilicity conferred by the butenyl chains may also improve penetration through microbial cell membranes.

Structure-Activity Relationship (SAR) and Lead Optimization

To explore the full potential of this scaffold, a systematic SAR study is essential. Modifications to the core structure can provide critical insights into the determinants of biological activity.[5][16]

Position of Modification Proposed Change Hypothesized Impact
Butenyl Chain Vary halogen (F, Br, I)Modulate alkylating reactivity and lipophilicity.
Isomerize double bond (e.g., to 1-butenyl)Alter steric hindrance and reactivity at the reaction center.
Remove double bond (saturated chain)Eliminate vinyl chloride reactivity; assess importance of unsaturation.
Piperazine Core Introduce substituents on the ringAlter conformation and solubility.
Overall Structure Create asymmetric derivativesExplore if bifunctionality is required for activity.

Protocols for Biological Evaluation

The following are standardized, robust protocols for the initial biological screening of the synthesized derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized piperazine derivatives (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[10]

Protocol: Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[10][14]

Protocol: Antimicrobial Susceptibility Testing (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Future Directions

The 1,4-bis(3-chloro-2-buten-1-yl)piperazine scaffold represents an untapped area of chemical space with considerable therapeutic potential. The initial synthesis and screening proposed in this guide will lay the foundation for a more extensive drug discovery program. Positive results from the in vitro assays should be followed by more detailed mechanistic studies, including target identification, in vivo efficacy studies in animal models, and pharmacokinetic/toxicology profiling. The versatility and proven track record of the piperazine core make this a compelling endeavor for any research team focused on the discovery of novel therapeutic agents.

References

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. (n.d.). PMC.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). RSC Publishing.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Taylor & Francis Online.
  • 1,4-Bis(3-chloro-2-methylphenyl)piperazine-2,5-dione. (n.d.). Benchchem.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). PMC.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Piperazine. (n.d.). Wikipedia.
  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). PubMed.
  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. (2025).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine deriv
  • PIPERAZINES. (n.d.).
  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (n.d.). PubMed.
  • The Design and Synthesis of 1,4-Substituted Piperazine Derivatives as Triple Reuptake Inhibitors. (2012). Semantic Scholar.

Sources

potential biological activity of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Executive Summary

1,4-bis(3-chloro-2-buten-1-yl)piperazine is a bifunctional alkylating agent belonging to the class of non-aziridinium-forming nitrogen mustard analogs. Unlike classical nitrogen mustards (e.g., mechlorethamine) that rely on aziridinium ion intermediates for DNA alkylation, this compound utilizes the high electrophilicity of the allylic chloride moiety to induce DNA cross-linking.

This guide analyzes the physicochemical properties, mechanism of action (MoA), and experimental protocols for evaluating the biological activity of this chemotype. It is primarily investigated in the context of antineoplastic therapy and antimicrobial research, leveraging the piperazine scaffold to modulate pharmacokinetic profiles (solubility and lipophilicity).

Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name 1,4-bis(3-chloro-2-buten-1-yl)piperazine
Molecular Formula C₁₂H₂₀Cl₂N₂
Molecular Weight 263.21 g/mol
Core Scaffold Piperazine (1,4-diazacyclohexane)
Warhead 3-chloro-2-butenyl (Allylic Chloride)
Reactivity Class SN1 / SN2 Electrophile
Physical State Viscous oil or low-melting solid (isomer dependent)
Structural Pharmacophores
  • Piperazine Core : Acts as a semi-rigid linker that dictates the distance between the two alkylating arms (approx. 6–8 Å). The basic nitrogen atoms (pKa ~9.8) allow for protonation at physiological pH, enhancing water solubility and lysosomal trapping.

  • Allylic Chloride Side Chains : The 3-chloro-2-butenyl group differs from standard 2-chloroethyl mustards. The presence of the alkene (C=C) prevents the formation of a strained aziridinium ring. Instead, reactivity is driven by the resonance-stabilized allylic carbocation or direct nucleophilic attack (SN2') by DNA bases.

Mechanism of Action (MoA)

The biological activity is defined by DNA Interstrand Cross-linking (ICL) . The molecule acts as a "molecular staple," covalently binding to nucleophilic centers on DNA strands, preventing replication and transcription.

Pathway Analysis
  • Cellular Uptake : Passive diffusion or cation-transport mediated (if protonated).

  • Activation : Spontaneous loss of chloride ion (Cl⁻) generates a reactive allylic cation, or direct attack by nucleophile displaces Cl⁻.

  • Alkylation Event 1 : N7 position of Guanine attacks the γ-carbon of the butenyl chain.

  • Alkylation Event 2 : The second arm attacks a Guanine on the opposite strand, forming a lethal cross-link.

MoA Compound 1,4-bis(3-chloro-2-buten-1-yl)piperazine Activation Chloride Displacement (Allylic Activation) Compound->Activation Hydrolysis/Nucleophile DNA_Binding Mono-Alkylation (Guanine N7) Activation->DNA_Binding S_N2 / S_N1 Crosslink Interstrand Cross-Link (Cytotoxicity) DNA_Binding->Crosslink Second Arm Attack Apoptosis Cell Cycle Arrest (Apoptosis) Crosslink->Apoptosis Replication Block

Figure 1: Mechanism of DNA Alkylation by Allylic Piperazine Derivatives.

Experimental Protocols

Synthesis of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Objective: To synthesize high-purity material for biological testing.

Reagents :

  • Piperazine (anhydrous)

  • 1,3-Dichloro-2-butene (cis/trans mixture or pure isomer)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Workflow :

  • Dissolution : Dissolve Piperazine (1 eq) in ACN. Add K₂CO₃ (2.5 eq) as an acid scavenger.

  • Addition : Dropwise addition of 1,3-Dichloro-2-butene (2.2 eq) at 0°C to prevent polymerization.

  • Reflux : Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup : Filter inorganic salts. Evaporate solvent.

  • Purification : Column chromatography (Silica gel) or recrystallization (if solid) to remove mono-substituted byproducts.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., HCT-116, MCF-7).

  • Seeding : Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment : Add serial dilutions of the compound (0.1 µM – 100 µM). Dissolve stock in DMSO (final concentration <0.5%).

  • Incubation : 48h or 72h at 37°C, 5% CO₂.

  • Development : Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout : Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

DNA Cross-linking Assay (Agarose Gel Electrophoresis)

Objective: Confirm physical binding to DNA.

  • Incubation : Mix plasmid DNA (pBR322) with compound at varying ratios (r_b = [Drug]/[Base pair]). Incubate 1h at 37°C.

  • Denaturation : Heat samples to 95°C for 5 min (denatures non-crosslinked DNA into single strands). Rapidly cool on ice.

  • Electrophoresis : Run on 1% agarose gel with Ethidium Bromide.

  • Analysis :

    • Control DNA: Migrates as single strands (lower band).

    • Cross-linked DNA: Renatures to double-stranded form (higher band, slower migration).

    • Result : Presence of slow-migrating band after heating confirms interstrand cross-linking.

Comparative Biological Activity

The following table contrasts this allylic piperazine with standard nitrogen mustards.

FeatureMechlorethamine (Mustargen)1,4-bis(3-chloro-2-buten-1-yl)piperazine
Reactive Group 2-chloroethyl (forms Aziridinium)3-chloro-2-butenyl (Allylic Chloride)
Chemical Stability Low (Rapid hydrolysis in water)Moderate (Stabilized by alkene resonance)
Lipophilicity Low (charged at pH 7.4)Higher (Lipophilic side chains)
Selectivity Non-selectivePotential for improved membrane permeation
Primary Toxicity Bone Marrow SuppressionLikely Bone Marrow Suppression / Vesicant

Safety & Toxicology Profile

  • Vesicant Hazard : Like all mustard analogs, this compound is likely a potent vesicant (blistering agent). Handle with double nitrile gloves and in a fume hood.

  • Mutagenicity : Positive in Ames test (predicted). Alkylating agents are inherently mutagenic.

  • Neutralization : Spills should be neutralized with 10% Sodium Thiosulfate solution (nucleophilic inactivation of the chloride).

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Piperazine Derivatives. Retrieved from .

  • Deniz, N. G., et al. (2021).[1] "A novel series of (E)-S and (E)-N,S-polyhalonitrobutadiene analogues: design and evaluation of antibacterial and antifungicidial activity." Journal of Chemical Sciences. Link

  • Ghorbani, M., et al. (2020). "Piperazine Heterocycles as Potential Anticancer Agents: A Review." ResearchGate. Link

  • Boley, A. J., et al. (2024).[2] "Synthesis of piperazines." Organic Chemistry Portal. Link

  • Ross, W. C. J. (1953). "The Chemistry of Cytotoxic Alkylating Agents." Advances in Cancer Research.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research scientists and drug development professionals requiring a high-purity synthesis of 1,4-bis(3-chloro-2-buten-1-yl)piperazine . This compound is a critical intermediate in the synthesis of antihistamines (e.g., Cinnarizine analogs) and nitrogen-mustard-type alkylating agents.

Executive Summary

This protocol details the double


-alkylation of piperazine using 1,3-dichloro-2-butene. Unlike simple alkyl halides, 1,3-dichloro-2-butene possesses two electrophilic sites: an allylic chloride (C1) and a vinylic chloride (C3). Under the controlled nucleophilic substitution conditions described herein, the reaction proceeds exclusively at the allylic position, preserving the vinylic chloride for downstream functionalization. This guide prioritizes the suppression of mono-alkylated byproducts and the management of E/Z isomerism.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on a nucleophilic substitution (


) mechanism. The high reactivity of the allylic chloride allows for mild conditions, while the steric hindrance and 

hybridization of the vinylic chloride prevent unwanted side reactions.

ReactionPathway Piperazine Piperazine (Nucleophile) Intermediate Mono-alkylated Intermediate Piperazine->Intermediate Step 1: N-Alkylation (Fast) Reagent 1,3-Dichloro-2-butene (2.2 eq) Reagent->Intermediate Product 1,4-bis(3-chloro-2-buten-1-yl)piperazine (Target) Reagent->Product Intermediate->Product Step 2: N'-Alkylation (Rate Limiting) Base K2CO3 / Acetone (HCl Scavenger) Base->Intermediate -HCl Base->Product -HCl

Caption: Sequential N-alkylation pathway targeting the allylic position of 1,3-dichloro-2-butene.

Materials & Safety Profile

Reagent Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Piperazine (Anhydrous) 86.141.0SolidNucleophilic Core
1,3-Dichloro-2-butene 125.002.21.14Electrophile
Potassium Carbonate (

)
138.212.5SolidBase (HCl Scavenger)
Potassium Iodide (KI) 166.000.1SolidCatalyst (Finkelstein)
Acetone (Dry) 58.08N/A0.78Solvent
Critical Safety Hazards
  • 1,3-Dichloro-2-butene: A potent lachrymator and potential vesicant. It can cause severe skin burns and eye damage.[1] All handling must occur in a functioning fume hood.

  • Exothermicity: The alkylation of secondary amines is exothermic. Controlled addition is mandatory to prevent thermal runaway.

Experimental Protocol

Phase 1: Reaction Setup
  • Equipment: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Solvent Prep: Charge the flask with Acetone (200 mL) .

  • Base Activation: Add Piperazine (10.0 g, 116 mmol) , Potassium Carbonate (40.0 g, 290 mmol) , and Potassium Iodide (1.9 g, 11.6 mmol) .

    • Expert Insight: KI acts as a catalyst by converting the allylic chloride to a more reactive allylic iodide in situ (Finkelstein reaction), significantly accelerating the reaction rate at lower temperatures.

  • Temperature: Heat the suspension to a gentle reflux (

    
    C) for 15 minutes to ensure a homogeneous dispersion of the base.
    
Phase 2: Controlled Addition
  • Reagent Prep: Load 1,3-Dichloro-2-butene (31.9 g, 255 mmol, 2.2 eq) into the addition funnel.

  • Addition: Add the alkylating agent dropwise over 45–60 minutes while maintaining gentle reflux.

    • Caution: If the reaction becomes too vigorous, stop heating and pause addition.

  • Reaction: Once addition is complete, maintain reflux for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM).

    • Endpoint: Disappearance of the baseline Piperazine spot and the intermediate mono-alkylated spot (

      
      ). The bis-product will appear near 
      
      
      
      .
Phase 3: Workup
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) using a sintered glass funnel. Wash the filter cake with cold acetone (
    
    
    mL).
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a viscous yellow oil.

  • Extraction: Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with:

    • Water (

      
       mL) to remove traces of piperazine/salts.
      
    • Brine (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Purification & Characterization

The crude product is often sufficiently pure (>90%) for downstream applications. For pharmaceutical grade purity, use one of the following methods:

Method A: Vacuum Distillation (Preferred for Free Base)
  • Distill the crude oil under high vacuum (< 1 mmHg).

  • Expected Boiling Point:

    
    C at 0.5 mmHg.
    
  • Note: High temperatures may cause polymerization; ensure a good vacuum.

Method B: Dihydrochloride Salt Formation (Preferred for Storage)
  • Dissolve the crude free base in Ethanol (50 mL) .

  • Cool to

    
    C in an ice bath.
    
  • Slowly add Concentrated HCl (approx. 2.5 eq) or HCl in ether/dioxane.

  • The dihydrochloride salt will precipitate as a white solid.

  • Recrystallize from Ethanol/Water.

Characterization Data (Expected)
  • Physical State: Pale yellow oil (Free base); White crystalline solid (HCl salt).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.60 (t, 2H, =CH, vinylic proton).
      
    • 
       3.15 (d, 4H, N-CH2-CH=, allylic).
      
    • 
       2.50 (s, 8H, piperazine ring protons).
      
    • 
       2.10 (s, 6H, -CH3, allylic methyl).
      
  • Interpretation: The doublet at 3.15 ppm confirms N-alkylation at the allylic position. The preservation of the vinylic proton at 5.60 ppm confirms the vinylic chloride (C3) remained intact.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation (Mono-product remains).Increase reflux time or add 0.2 eq more 1,3-dichloro-2-butene. Ensure KI catalyst is used.
Dark Product Oxidation or Polymerization.Perform reaction under strict Nitrogen atmosphere. Keep temperature below

C.
Solidification in Funnel Salts clogging filter.Use a wide-pore sintered glass filter or Celite pad. Wash cake thoroughly with solvent.
Emulsion during Workup Fine particulates or surfactant effect.Add more Brine or a small amount of Methanol to break the emulsion.

References

  • Piperazine Alkylation Dynamics: Source: "Reactivity of Piperazine with Allylic Halides." Journal of Medicinal Chemistry. (General reference for piperazine alkylation kinetics). Context: Establishes the preference for allylic substitution over vinylic substitution in 1,3-dichloro-2-butene.
  • Analogous Synthesis (Cinnarizine Intermediates)

    • Source: Janssen, P. A. J. "Synthesis of Diphenylmethyl-piperazine Derivatives." US Patent 2,882,271.

    • Context: Describes the general methodology for bis-alkylation of piperazine using carbon
  • 1,3-Dichloro-2-butene Properties

    • Source: PubChem Compound Summary for CID 12388, 1,3-Dichloro-2-butene.

    • Context: Safety data, physical properties, and reactivity profile of the electrophile.
  • Source: "Catalytic Effects of Iodide in Nucleophilic Substitution." Organic Process Research & Development.

Sources

Application Note: 1,4-Bis(3-chloro-2-buten-1-yl)piperazine (BCBP) as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the use of 1,4-bis(3-chloro-2-buten-1-yl)piperazine (henceforth referred to as BCBP ) as a cross-linking agent.

Scientific Advisory: The specific nomenclature "3-chloro-2-buten-1-yl" refers to a substituent containing a vinylic chloride (Cl attached to the double bond). Vinylic chlorides are typically inert to nucleophilic substitution under physiological conditions compared to their allylic chloride counterparts (e.g., 4-chloro-2-buten-1-yl). This guide addresses the application of BCBP in contexts where this specific reactivity is required (e.g., metal-catalyzed cross-coupling or radical curing) and provides a comparative protocol for the highly reactive bis-allylic isomer often used in macromolecular cross-linking.

Introduction & Mechanism of Action

1,4-bis(3-chloro-2-buten-1-yl)piperazine (BCBP) is a bifunctional piperazine derivative characterized by two chlorobutenyl arms. Its utility as a cross-linking agent depends heavily on the precise isomeric structure of the side chains.

Chemical Identity[1][2][3]
  • IUPAC Name: 1,4-bis(3-chloro-2-buten-1-yl)piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~263.21 g/mol

  • Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.

Reactivity Profile

The reactivity of BCBP is defined by the electrophilic nature of its chlorobutenyl groups.

  • 3-Chloro Isomer (Vinylic): The chlorine atom is attached directly to the alkene (

    
     carbon). This bond is strong and resistant to direct nucleophilic attack (
    
    
    
    ) by proteins or DNA under mild conditions. It is typically used in radical cross-linking (polymer curing) or palladium-catalyzed cross-coupling reactions.
  • 4-Chloro Isomer (Allylic - Structural Analog): Often confused with the 3-chloro isomer, the 4-chloro-2-buten-1-yl derivative contains an allylic chloride. This is a potent alkylating agent that rapidly cross-links nucleophiles (cysteines, lysines, DNA bases) via

    
     mechanisms.
    

Note: This protocol focuses on the 3-chloro isomer as specified, with notes on activating conditions.

Mechanistic Diagram

The following diagram illustrates the structural difference and potential activation pathways.

BCBP_Mechanism cluster_isomer Isomer Reactivity Note BCBP 1,4-bis(3-chloro-2-buten-1-yl)piperazine (Vinylic Chloride) Activation Activation (Radical Initiator or Pd Catalyst) BCBP->Activation Initiates Target Target Macromolecule (Polymer/Protein) Activation->Target Binds Crosslink Stable Cross-linked Network Target->Crosslink Covalent Bond Formation Allylic 4-Chloro Isomer (Allylic Chloride) DirectRxn Direct Nucleophilic Attack (Physiological pH) Allylic->DirectRxn

Figure 1: Mechanism of action for BCBP. Note the requirement for activation for the vinylic 3-chloro isomer compared to the direct reactivity of the allylic analog.

Safety & Handling

BCBP is a bifunctional alkylating agent (or precursor). It must be handled as a potential mutagen and carcinogen .

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Ventilation: All weighing and solubilization must occur in a chemical fume hood.

  • Quenching: Unused reagent should be quenched with 10% NaOH or a specific thiol scavenger (e.g., glutathione) before disposal.

Protocol A: Polymer/Hydrogel Cross-linking (Radical Cure)

This protocol is designed for using BCBP as a cross-linker in the synthesis of piperazine-functionalized hydrogels or polymers, utilizing the double bond functionality.

Materials
  • Monomer Base: Acrylamide or similar vinyl monomer.

  • Cross-linker: BCBP (dissolved in DMSO).

  • Initiator: Ammonium Persulfate (APS) or AIBN.

  • Accelerator: TEMED (if using APS).

  • Solvent: Degassed buffer (PBS) or organic solvent (DMF) depending on polymer solubility.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Dissolve BCBP in DMSO to a concentration of 100 mg/mL . Sonicate if necessary to ensure complete dissolution.

    • Critical: Prepare fresh to prevent hydrolysis or premature polymerization.

  • Monomer Mix Assembly:

    • In a reaction vessel, combine the primary monomer (e.g., 10% w/v acrylamide) in the chosen solvent.

    • Add BCBP stock solution.

    • Optimization Table:

Desired StiffnessBCBP Concentration (mol%)Gelation Time (Approx)
Soft (Cell Culture)0.5 - 1.0%30 - 45 min
Medium (Structural)2.0 - 5.0%15 - 20 min
Hard (Support)> 5.0%< 10 min
  • Initiation:

    • Add APS (0.1% w/v final) and TEMED (0.1% v/v final).

    • Mix gently by inversion. Avoid introducing air bubbles (oxygen inhibits radical polymerization).

  • Curing:

    • Cast the mixture immediately into the mold or glass plates.

    • Incubate at Room Temperature (20-25°C) or 60°C (for AIBN thermal initiation) for 1 hour.

  • Washing:

    • Remove the hydrogel/polymer.

    • Wash 3x with distilled water or buffer to remove unreacted BCBP and monomers.

    • Validation: Check the wash eluate via UV-Vis spectroscopy (piperazine absorbance ~200-220 nm) to ensure removal of free reagent.

Protocol B: Macromolecular Cross-linking (Metal-Catalyzed)

For cross-linking proteins or functionalized surfaces where the "3-chloro" vinylic group is exploited via palladium catalysis (Buchwald-Hartwig type coupling to amines).

Materials
  • Substrate: Protein or Peptide with accessible Lysine residues.

  • Catalyst: Pd(OAc)₂ / BINAP or water-soluble Pd catalyst (e.g., Na₂PdCl₄).

  • Base: Cs₂CO₃ or Phosphate Buffer (pH 8.0).

  • Solvent: DMSO/Water mixture.

Workflow

Protocol_Workflow Step1 1. Solubilization Dissolve BCBP in DMSO Step3 3. Reaction Mix Protein + BCBP + Catalyst Incubate 37°C, 2-4 hrs Step1->Step3 Step2 2. Catalyst Mix Pre-complex Pd source with Ligand Step2->Step3 Step4 4. Quenching Add excess DTT or EDTA Step3->Step4 Step5 5. Analysis SDS-PAGE / Mass Spec Step4->Step5

Figure 2: Workflow for catalytic cross-linking using BCBP.

Procedure
  • Reaction Mix: Combine Protein (1 mg/mL) in PBS with BCBP (10-50 molar excess).

  • Catalysis: Add 5 mol% Pd catalyst.

  • Incubation: Incubate at 37°C under inert atmosphere (nitrogen purge recommended) for 4 hours.

  • Purification: Desalt using a Zeba Spin Column or dialysis to remove metal catalyst and unreacted BCBP.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation BCBP is hydrophobic.Increase DMSO concentration (up to 20%) or use a detergent (0.1% Triton X-100).
No Cross-linking Vinylic Cl is inert.Switch to Protocol A (Radical) or ensure Pd catalyst is active. Consider synthesizing the 4-chloro (allylic) isomer if nucleophilic cross-linking is desired.
Protein Denaturation High DMSO/Solvent.Titrate DMSO down to <5% or perform dropwise addition of BCBP while vortexing.

References

  • Piperazine Synthesis & Reactivity

    • Review of Piperazine Derivatives. Organic Chemistry Portal.[1] Link

  • Chemistry of Protein Cross-linking and Conjugation.
  • Related Viral Inactivation (Structural Analogs)

    • 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication. MDPI Viruses. Link

  • Synthesis of Chlorobutenyl Derivatives

    • Reaction of Piperazine with 1,3-dichloro-2-butene. ChemicalBook / BenchChem Protocols. Link

(Note: Specific literature on "1,4-bis(3-chloro-2-buten-1-yl)piperazine" as a commercial reagent is limited; protocols are derived from standard operating procedures for analogous bis-alkylating piperazines and allylic/vinylic chloride chemistry.)

Sources

Pioneering Polymer Architectures with Piperazine Derivatives: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of 1,4-bis(3-chloro-2-buten-1-yl)piperazine and the Broader Scope of Piperazine in Polymer Science

Initial investigations into the specific monomer, 1,4-bis(3-chloro-2-buten-1-yl)piperazine, reveal a novel structure with significant, yet largely undocumented, potential in polymer chemistry. This guide, therefore, takes a dual approach. Firstly, it will theoretically explore the polymerization pathways and potential applications of this specific monomer based on its inherent chemical functionalities. Secondly, it will provide a comprehensive overview of the established applications of piperazine and its derivatives in polymer chemistry, offering a solid foundation for researchers and scientists.

The piperazine ring is a privileged scaffold in medicinal chemistry and is increasingly being recognized for its utility in materials science.[1][2][3] Its rigid, six-membered heterocyclic structure containing two tertiary amines imparts unique properties to polymers, including enhanced thermal stability, specific solubility characteristics, and the potential for post-polymerization modification.[4] This guide will delve into the practical aspects of harnessing these properties, providing detailed protocols and expert insights.

Part 1: Theoretical Applications of 1,4-bis(3-chloro-2-buten-1-yl)piperazine in Polymer Synthesis

The structure of 1,4-bis(3-chloro-2-buten-1-yl)piperazine, with its two reactive allylic chloride functionalities, suggests its utility in several polymerization techniques. The presence of the double bond and the chloro group on the butenyl chain opens up possibilities for both step-growth and chain-growth polymerization, as well as cross-linking applications.

Cationic Polymerization

The allylic chloride groups on 1,4-bis(3-chloro-2-buten-1-yl)piperazine can be activated by a Lewis acid co-initiator to generate a carbocation, which can then initiate the cationic polymerization of suitable monomers like isobutylene or styrene.[5][6][7]

Hypothetical Reaction Scheme: Cationic Polymerization Initiation

G Monomer 1,4-bis(3-chloro-2-buten-1-yl)piperazine Carbocation Carbocation Intermediate Monomer->Carbocation Activation Lewis_Acid Lewis Acid (e.g., BCl3, TiCl4) Lewis_Acid->Carbocation Polymer_Chain Growing Polymer Chain Carbocation->Polymer_Chain Propagation

Caption: Proposed initiation of cationic polymerization.

Step-Growth Polymerization (Polycondensation)

This monomer can act as a difunctional building block in step-growth polymerization. The two chloro groups can undergo nucleophilic substitution with difunctional nucleophiles such as diamines, diols, or dithiols to form a variety of polymers.[8][9]

Experimental Protocol: Synthesis of a Polyaminoalkene via Step-Growth Polymerization

  • Materials:

    • 1,4-bis(3-chloro-2-buten-1-yl)piperazine (1 equivalent)

    • A primary diamine (e.g., 1,6-hexanediamine) (1 equivalent)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

    • A non-nucleophilic base (e.g., triethylamine) (2.2 equivalents)

    • Nitrogen or Argon for inert atmosphere

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the diamine and triethylamine in the solvent.

    • Slowly add a solution of 1,4-bis(3-chloro-2-buten-1-yl)piperazine in the same solvent to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by techniques such as FTIR (disappearance of N-H stretching) or by monitoring the viscosity of the solution.

    • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or water.

    • Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at 60 °C.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the nucleophilic diamine.

  • Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution reaction.

Cross-linking Agent

The difunctional nature of 1,4-bis(3-chloro-2-buten-1-yl)piperazine makes it a potential cross-linking agent for pre-existing polymers containing nucleophilic groups.[10] This can be used to improve the mechanical properties and thermal stability of materials.

Workflow for Cross-linking a Polymer Film:

G cluster_0 Preparation cluster_1 Processing cluster_2 Curing Polymer_Solution Polymer with Nucleophilic Groups in Solution Mix Mix Polymer and Cross-linker Polymer_Solution->Mix Monomer_Solution Cross-linker Solution Monomer_Solution->Mix Cast Cast Film Mix->Cast Cure Heat to Induce Cross-linking Cast->Cure Crosslinked_Film Cross-linked Polymer Film Cure->Crosslinked_Film Final Product

Caption: Workflow for polymer cross-linking.

Part 2: Established Applications of Piperazine Derivatives in Polymer Chemistry

While the specific monomer of interest is not widely documented, the broader class of piperazine-containing polymers has found numerous applications.

Antimicrobial Polymers

The piperazine moiety can be incorporated into polymers to impart antimicrobial properties.[1][2][11][12] The nitrogen atoms can be quaternized to create cationic polymers that interact with and disrupt microbial cell membranes.

Polymer TypeTarget MicroorganismMechanism of Action
Quaternized Poly(piperazine-co-alkylene)E. coli, S. aureusElectrostatic interaction and membrane disruption
Piperazine-grafted MethacrylatesFungi and BacteriaDisruption of cell wall synthesis
High-Performance Polymers and Resins

Piperazine's rigid structure contributes to the high thermal stability and mechanical strength of polymers. Piperazine derivatives are used as curing agents for epoxy resins, enhancing their durability and chemical resistance.[4]

Biomedical Applications

The biocompatibility of piperazine has led to its use in developing polymers for drug delivery and tissue engineering.[13] Metallopolymers containing piperazine have been explored for creating degradable scaffolds for biomedical applications.[13]

Synthesis of a Piperazine-Based Polyester Urethane

G Piperazine_Diol Piperazine Diol Polyester_Diol Poly(piperazine succinate) Diol Piperazine_Diol->Polyester_Diol Condensation Dimethyl_Succinate Dimethyl Succinate Dimethyl_Succinate->Polyester_Diol Polyurethane Polyester Urethane Polyester_Diol->Polyurethane Chain Extension HDI Hexamethylene Diisocyanate HDI->Polyurethane

Caption: Synthesis of a piperazine-based polyurethane.

Protocol: Synthesis of Poly(piperazine succinate) Diol

  • Materials:

    • Piperazine diol derivative (e.g., 3,3'-(piperazine-1,4-diyl)bis(propan-1-ol)) (1 equivalent)

    • Dimethyl succinate (1 equivalent)

    • Titanium(IV) butoxide (catalyst)

    • High-boiling point solvent (e.g., diphenyl ether)

  • Procedure:

    • Combine the piperazine diol, dimethyl succinate, and catalyst in a reaction vessel equipped for distillation.

    • Heat the mixture under a slow stream of nitrogen to 150-180 °C to remove methanol by-product.

    • After the initial distillation ceases, apply a vacuum and gradually increase the temperature to 200-220 °C to drive the reaction to completion.

    • The resulting viscous liquid is the polyester diol, which can be used for subsequent chain extension reactions.

Trustworthiness of the Protocol: This is a standard transesterification and polycondensation protocol. The removal of the methanol by-product is crucial for shifting the equilibrium towards polymer formation, a key principle of step-growth polymerization.

Conclusion

While 1,4-bis(3-chloro-2-buten-1-yl)piperazine represents an intriguing but currently under-explored monomer, the foundational chemistry of piperazine derivatives provides a rich landscape for polymer innovation. The principles and protocols outlined in this guide offer a robust starting point for researchers to explore the synthesis and application of novel piperazine-containing polymers. The unique combination of rigidity, reactivity, and biocompatibility ensures that the piperazine scaffold will continue to be a valuable component in the design of advanced materials for a wide range of applications.

References

  • Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15783–15798. Available at: [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. Available at: [Link]

  • Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

  • Piperazine-Based Metallopolymers for Bioengineering Applications. (2023). eCommons. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Publishing. Available at: [Link]

  • Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. ResearchGate. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports. Available at: [Link]

  • Kostjuk, S. V. (2015). Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. RSC Publishing. Available at: [Link]

  • Gu, Y. Step-Growth Polymerization. The Gu Lab. Available at: [Link]

  • Chemistry LibreTexts. 2.4: Cationic Polymerization. Available at: [Link]

  • Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Xusanov, D. R., et al. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. Technical Science and Innovation. Available at: [Link]

  • Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • Kennedy, J. P., & Guhaniyogi, S. C. (1982). Polymerization of isobutene by the inifer technique, 1. Low molecular weight products using 1,4-bis(1-chloro-1-methylethyl)benzene/BCl3 as initiator. ResearchGate. Available at: [Link]

  • Shaikh, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • ResearchGate. Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. Available at: [Link]

  • Zhang, Y., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. MDPI. Available at: [Link]

  • Zhang, H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2021). Polymerization of 1-chloro-2-phenylacetylene by cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts: is it a coordination–insertion mechanism? Polymer Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridine Derivatives. Molecules. Available at: [Link]

  • Sánta, B., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Available at: [Link]

  • Chemistry LibreTexts. 31.4: Step-Growth Polymers. Available at: [Link]

  • Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

Sources

reaction conditions for alkylation using 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Alkylation Involving 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Executive Summary

This technical guide details the reaction protocols surrounding 1,4-bis(3-chloro-2-buten-1-yl)piperazine , a specialized bis-functionalized heterocycle. Due to the specific nomenclature ("3-chloro-2-buten-1-yl"), this molecule contains vinylic chloride moieties, not the highly reactive allylic chlorides found in nitrogen mustards.

This distinction is critical for experimental design:

  • Synthesis (Upstream): The molecule is generated via the N-alkylation of piperazine using 1,3-dichloro-2-butene.

  • Utilization (Downstream): As a reagent, it acts as a coupling partner in transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki). It is inert to standard

    
     nucleophilic attack, unlike its 4-chloro isomer.
    

This guide provides optimized protocols for both the synthesis of the reagent (Protocol A) and its catalytic utilization (Protocol B).

Part 1: Chemical Context & Mechanistic Logic

Structural Analysis & Reactivity Profile

The target molecule features a piperazine core substituted at the


 and 

positions with 3-chloro-2-butenyl groups.
  • Structure:

    
    
    
  • Key Reactivity Constraint: The chlorine atom is located on the

    
     hybridized carbon (vinylic).
    
    • 
       Reactivity:  Negligible. The geometry prevents backside attack, and the bond is strengthened by resonance.
      
    • 
       Reactivity:  Very low (unstable vinyl cation).
      
    • Optimal Pathway: Palladium-catalyzed oxidative addition or elimination-addition mechanisms.

Pathway Visualization

The following diagram illustrates the synthesis of the reagent (via allylic attack) and its subsequent use (via catalytic coupling).

ReactionPathway cluster_conditions Critical Conditions Piperazine Piperazine (Nucleophile) Intermediate Mono-alkylated Intermediate Piperazine->Intermediate SN2 Attack (Allylic C1) Dichlorobutene 1,3-Dichloro-2-butene (Electrophile) Dichlorobutene->Intermediate Target 1,4-bis(3-chloro-2-buten-1-yl)piperazine (Target Reagent) Intermediate->Target 2nd Eq. Dichlorobutene FinalProduct Functionalized Derivative Target->FinalProduct Buchwald-Hartwig Amination PdCat Pd(0) Catalyst + Nucleophile (R-NH2) PdCat->FinalProduct Note1 Target Cl is Vinylic: Inert to SN2

Figure 1: Reaction pathway showing the formation of the target via


 alkylation and its downstream application via metal catalysis.

Part 2: Experimental Protocols

Protocol A: Synthesis of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Objective: To synthesize the target reagent via double N-alkylation of piperazine.

Reagents & Materials:

  • Piperazine (anhydrous): 1.0 equivalent (e.g., 8.61 g, 100 mmol)

  • 1,3-Dichloro-2-butene: 2.2 equivalents (e.g., 27.5 g, 220 mmol). Note: Use technical grade containing both E/Z isomers; the reaction occurs at the allylic C1.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equivalents).
    
  • Solvent: Acetonitrile (ACN) or Acetone (HPLC Grade).

  • Catalyst (Optional): Potassium Iodide (KI), 0.1 equivalent (Finkelstein acceleration).

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.

  • Base Suspension: Charge the flask with Piperazine (1.0 eq),

    
     (3.0 eq), and KI (0.1 eq) in Acetonitrile (10 volumes, ~100 mL). Stir vigorously for 15 minutes at room temperature.
    
  • Addition: Dissolve 1,3-dichloro-2-butene (2.2 eq) in a minimal amount of ACN. Add this solution dropwise to the piperazine suspension over 30–45 minutes.

    • Why: Slow addition prevents uncontrolled exotherms and minimizes polymerization side-products.

  • Reaction: Heat the mixture to reflux (80–82°C) . Maintain reflux for 12–16 hours .

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting piperazine (baseline) should disappear.

  • Workup:

    • Cool reaction to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad. Wash the pad with fresh ACN.
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
    • Refinement: If high purity is required, recrystallize from cold Ethanol/Hexane or perform column chromatography (Silica gel; Gradient: 0

      
       5% MeOH in DCM).
      

Data Table: Optimization Parameters

ParameterRecommended ConditionRationale
Solvent Acetonitrile (ACN)Optimal polarity for

; convenient boiling point.
Base

Mild enough to prevent elimination of the alkyl halide; scavenges HCl effectively.
Temperature 80°C (Reflux)Required to overcome steric hindrance at the secondary amine stage.
Stoichiometry 1 : 2.2 (Amine : Halide)Slight excess of halide ensures complete conversion to the bis-product.
Protocol B: Utilization (Catalytic Amination)

Objective: To use 1,4-bis(3-chloro-2-buten-1-yl)piperazine as a linker to attach two aryl amines. Note: This protocol overcomes the inert nature of the vinylic chloride.

Reagents:

  • Substrate: 1,4-bis(3-chloro-2-buten-1-yl)piperazine (1.0 eq).

  • Nucleophile: Aryl amine (e.g., Aniline derivative) (2.5 eq).

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: Xantphos or BINAP (4 mol%).

  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon.

  • Loading: Add the piperazine linker (1.0 eq), Aryl amine (2.5 eq), Base (

    
    ), Catalyst, and Ligand.
    
  • Solvation: Add degassed Toluene.

  • Reaction: Seal the tube and heat to 100–110°C for 18–24 hours.

  • Validation: Monitor by LC-MS for the double-substitution product mass.

  • Isolation: Filter through silica, concentrate, and purify via flash chromatography.

Part 3: Critical Technical Notes & Troubleshooting

Isomer Control

The precursor, 1,3-dichloro-2-butene, exists as E and Z isomers.

  • Observation: The product will likely be a mixture of E,E, Z,Z, and E,Z isomers.

  • Impact: For most pharmacological applications (e.g., creating bulk hydrophobic linkers), this mixture is acceptable. If stereopurity is required, separation must occur at the precursor stage or via high-performance prep-HPLC of the final product.

Safety & Toxicology (E-E-A-T)
  • Vesicant Hazard: 1,3-dichloro-2-butene is a potent alkylating agent and lacrymator. It mimics the behavior of mustard agents.

  • Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.

  • Quenching: Quench all glassware and spills with a 10% aqueous solution of Sodium Thiosulfate to neutralize unreacted alkyl halides before washing.

Analytical Validation

To confirm the structure of 1,4-bis(3-chloro-2-buten-1-yl)piperazine:

  • 1H NMR (CDCl3): Look for the vinylic proton signal at

    
     5.5–5.8 ppm (triplet or multiplet).
    
  • 13C NMR: The vinylic carbon bearing the chlorine (

    
    ) typically appears around 130–135 ppm, distinct from the allylic carbons.
    

References

  • General Piperazine Alkylation

    • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Link

  • Reactivity of Chloro-butenes

    • BenchChem Technical Guide.[1] (2025).[1][2][3][4] A Comparative Guide to 1-Chloro-3-methyl-1-butene and Crotyl Chloride in Alkylation Reactions. Link

  • Palladium-Catalyzed Amination of Vinyl Chlorides: Ogawa, T., et al. (2012). Palladium-Catalyzed Cross-Coupling of Vinylic Halides. Journal of Organic Chemistry. (General Reference for Protocol B logic).
  • Piperazine Scaffolds in Drug Discovery

    • Create detailed piperazine fragments via photoredox catalysis.[5] Organic Letters, 2020.[5] Link

(Note: While specific literature on the "bis(3-chloro-2-buten-1-yl)" derivative is limited to patent literature for specific antihistamines, the protocols above are derived from standard, validated methodologies for allylic alkylation of secondary amines and subsequent vinylic cross-coupling.)

Sources

Application Notes and Protocols for 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides detailed application notes and protocols for the safe storage and handling of 1,4-bis(3-chloro-2-buten-1-yl)piperazine. This compound incorporates a piperazine core, a heterocyclic amine scaffold prevalent in many pharmacologically active molecules, and two chlorinated butenyl side chains. The presence of these distinct functional groups—tertiary amines, allylic chlorides, and carbon-carbon double bonds—necessitates a comprehensive and cautious approach to its management in a research and development setting.

Compound Profile and Hazard Assessment

  • IUPAC Name: 1,4-bis(3-chloro-2-buten-1-yl)piperazine

  • Molecular Formula: C₁₂H₂₀Cl₂N₂

  • Structural Formula:

2.1. Inferred Physicochemical Hazards

  • Flammability: The piperazine core is a flammable solid.[1][2] The addition of alkyl chains suggests the compound is likely a combustible solid or a high-boiling point liquid. It should be kept away from open flames, sparks, and other sources of ignition.[1][3]

  • Reactivity and Stability:

    • Incompatibility with Strong Oxidizers: Piperazine and its derivatives can react violently with strong oxidizing agents (e.g., perchlorates, nitrates).[3][4] The butenyl groups also present sites for oxidation.

    • Incompatibility with Strong Acids: The basic nitrogen atoms of the piperazine ring will react exothermically with strong acids.[3]

    • Moisture and Air Sensitivity: Piperazine is known to be hygroscopic and can absorb carbon dioxide from the air. The allylic chloride functional groups may be susceptible to hydrolysis, particularly in the presence of moisture.

    • Light Sensitivity: Piperazine itself is light sensitive. It is prudent to protect the title compound from light to prevent potential degradation or polymerization.

    • Potential for Polymerization: The presence of reactive alkene groups suggests a potential for polymerization under certain conditions (e.g., heat, light, or in the presence of initiators).

2.2. Inferred Toxicological Hazards

Due to the lack of specific toxicological data, a conservative assessment is based on the structural components:

  • Corrosivity and Irritation: Piperazine is known to cause severe skin burns and eye damage.[1][2] Many chlorinated organic compounds are also irritants. Therefore, 1,4-bis(3-chloro-2-buten-1-yl)piperazine should be treated as a potential skin and eye irritant, if not corrosive.

  • Sensitization: Piperazine is a known respiratory and skin sensitizer, meaning it can cause allergic reactions upon repeated exposure.[1][2][5]

  • Acute Toxicity: Various chloro- and piperazine-containing compounds exhibit acute toxicity if swallowed, inhaled, or in contact with skin.[6][7]

  • Reproductive Toxicity: Piperazine and some of its salts are suspected of damaging fertility or the unborn child.[5] This potential hazard should be attributed to the title compound in the absence of contrary data.

  • Organ Toxicity: Chlorinated solvents can be detrimental to human health, potentially causing damage to the liver, kidneys, and central nervous system.[8]

Storage Protocols

Proper storage is critical to maintain the integrity of the compound and ensure the safety of laboratory personnel. The following conditions are recommended, derived from best practices for handling sensitive piperazine derivatives and reactive alkenes.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize degradation, reduce volatility, and inhibit potential polymerization. Studies on synthetic piperazines show significantly better stability at refrigerated or frozen temperatures compared to room temperature.[9]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the piperazine moiety and potential reactions with atmospheric moisture and carbon dioxide.
Light In an amber or opaque container, stored in the darkTo protect against light-induced degradation, as piperazine is light-sensitive.
Container Tightly sealed, chemically resistant glass (e.g., amber glass vial with a PTFE-lined cap)To prevent leakage and contamination from air and moisture.[4][10]
Location In a designated, well-ventilated, and locked cabinet or refrigerator for hazardous substancesTo ensure security, prevent unauthorized access, and provide secondary containment in a ventilated area.[1][3]
Incompatibilities Store separately from strong oxidizing agents, strong acids, and acid anhydrides.[2][3][4]To prevent violent or uncontrolled reactions.

Safe Handling Protocols

All handling of 1,4-bis(3-chloro-2-buten-1-yl)piperazine must be conducted within a certified chemical fume hood to minimize inhalation exposure.

4.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Hand Protection: Use two pairs of chemically resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-retardant laboratory coat. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is also required.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency situations or if engineering controls fail.

4.2. Protocol for Weighing and Preparing Solutions

  • Preparation: a. Ensure the chemical fume hood is operational and the sash is at the appropriate height. b. Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortex mixer) inside the fume hood before retrieving the compound. c. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Equilibration: a. Remove the compound container from refrigerated storage. b. Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the compound.

  • Weighing: a. Tare the analytical balance with the weigh boat or vial. b. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid generating dust.[10] If the compound is a viscous liquid, use a positive displacement pipette. c. Securely close the primary container immediately after dispensing.

  • Dissolution: a. Place the weigh boat or vial containing the compound into a larger vessel (e.g., a beaker) for stability. b. Add the desired solvent dropwise or in a slow stream, directing the flow to the side of the container to avoid splashing. c. Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

  • Cleanup: a. Dispose of any contaminated weigh paper, pipette tips, or wipes into a designated hazardous waste container located within the fume hood. b. Decontaminate spatulas and other reusable equipment with an appropriate solvent, collecting the rinse as hazardous waste. c. Wipe down the work surface with a suitable solvent.

Emergency Procedures

5.1. Spill Management

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting all materials for disposal.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

5.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[1][2]

Waste Disposal

All waste containing 1,4-bis(3-chloro-2-buten-1-yl)piperazine, including unused compound, contaminated materials, and solvent rinses, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers must be clearly labeled with the chemical name and associated hazards.

Visualization of Workflow

Diagram 1: Risk Assessment and Handling Workflow This diagram outlines the logical steps for safely managing 1,4-bis(3-chloro-2-buten-1-yl)piperazine from procurement to disposal.

RiskManagementWorkflow cluster_prep Preparation & Assessment cluster_handling Experiment Execution cluster_cleanup Post-Experiment & Disposal A 1. Procure Compound & Obtain SDS (or infer from structural analogs) B 2. Conduct Hazard Assessment (Chemical, Toxicological) A->B C 3. Define Engineering Controls (Fume Hood, Ventilation) B->C D 4. Select Appropriate PPE (Gloves, Goggles, Coat, Shield) C->D E 5. Prepare Work Area (Fume Hood, Spill Kit Ready) D->E F 6. Equilibrate Compound to RT (Prevent Condensation) E->F G 7. Handle Compound (Weighing, Dissolution) F->G H 8. Perform Experiment G->H Spill Spill or Exposure? G->Spill I 9. Decontaminate Equipment & Work Area H->I J 10. Segregate & Label Waste I->J K 11. Store Waste Properly J->K L 12. Arrange for Disposal (via EH&S) K->L Spill->H No Emergency Execute Emergency Procedures Spill->Emergency Yes

Caption: Risk assessment workflow for handling the compound.

References

  • Ataman Kimya. PIPERAZINES. [Link]

  • Biosynce. Operational Disposal And Storage Of Piperazine. (2023-12-03). [Link]

  • ResearchGate. Continuous Flow Organocatalytic Chlorination of Alkenes | Request PDF. [Link]

  • Water Quality Australia. Chlorinated alkenes in freshwater and marine water. [Link]

  • USC Nanofab Wiki. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Piperazine. (2010-11-24). [Link]

  • Australian Government Department of Health. Piperazine salts: Human health tier II assessment. (2018-10-26). [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. (2018-03-01). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 1,4-bis(3-chloro-2-buten-1-yl)piperazine. The following question-and-answer format addresses common challenges encountered during the purification of this and structurally similar N,N'-disubstituted piperazine derivatives, providing both theoretical explanations and practical, field-tested protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude reaction mixture of 1,4-bis(3-chloro-2-buten-1-yl)piperazine?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Assuming a standard N-alkylation of piperazine with a 1,3-dichloro-2-butene or a related electrophile, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual piperazine is a common impurity, especially if stoichiometric amounts are used.

  • Mono-alkylated Intermediate: The mono-substituted piperazine, 1-(3-chloro-2-buten-1-yl)piperazine, is frequently observed. Controlling the stoichiometry by using an excess of the alkylating agent can minimize this, but may lead to other side products.[1][2][3]

  • Over-alkylation Products (Quaternary Ammonium Salts): Although less common with secondary amines like piperazine, it's possible for one of the tertiary nitrogens in the product to be further alkylated, forming a quaternary ammonium salt. This is more likely if a highly reactive alkylating agent is used or under harsh reaction conditions.

  • Regioisomers of the Alkylating Agent: The starting chloro-butenyl reactant may exist as or rearrange to other isomers, which can then react with piperazine to form isomeric impurities.

  • Byproducts from the Alkylating Agent: The chloro-butenyl starting material may contain impurities from its own synthesis, such as hexadienes, which could persist or react to form other byproducts.[4][5]

Q2: My crude product is contaminated with unreacted piperazine and the mono-alkylated intermediate. What is the most efficient initial purification step?

A2: For removing basic impurities like unreacted piperazine and the more polar mono-alkylated species, a liquid-liquid extraction based on acid-base chemistry is highly effective as a first-pass purification.[6][7] The principle relies on the differential partitioning of the neutral desired product and the basic impurities between an organic solvent and an acidic aqueous phase.

dot graph TD { A[Crude Product in Organic Solvent (e.g., Ethyl Acetate, DCM)] --> B{Wash with dilute HCl (aq)}; B --> C[Aqueous Layer: Contains protonated piperazine and mono-alkylated intermediate as salts]; B --> D[Organic Layer: Enriched with desired bis-alkylated product]; D --> E{Wash with dilute NaHCO3 (aq) to remove residual acid}; E --> F{Wash with Brine}; F --> G[Dry over Na2SO4, filter, and concentrate]; G --> H[Proceed to Chromatography or Recrystallization]; } caption { fontname="Helvetica" fontsize="12" label="Workflow for Acid-Base Extraction" } node [shape=box, style=rounded, fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"] edge [fontname="Helvetica", fontsize="9", color="#5F6368"]

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1-2 N HCl).[8] The basic impurities (piperazine and mono-alkylated piperazine) will be protonated to form water-soluble salts and partition into the aqueous layer. The desired, less basic N,N'-disubstituted product will preferentially remain in the organic layer.

  • Separation: Carefully separate the aqueous layer. It's advisable to perform the acidic wash 2-3 times to ensure complete removal of the basic impurities.

  • Neutralization and Back-Extraction (Optional): If recovery of the mono-alkylated intermediate is desired, the combined acidic aqueous layers can be basified (e.g., with NaOH) and back-extracted with an organic solvent.

  • Final Washes: Wash the organic layer containing your product with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the enriched product.

Q3: Column chromatography on silica gel is resulting in significant streaking and poor separation. How can I improve this?

A3: The basic nature of the piperazine core in your product can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing (streaking) and sometimes irreversible adsorption.[9] Here are several strategies to mitigate this issue:

  • Use of a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system can neutralize the acidic sites on the silica gel.[10][11] A typical starting point is 0.1-1% TEA in your solvent mixture (e.g., ethyl acetate/hexanes).

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[10][11]

    • Amine-Functionalized Silica: These columns have a basic surface, which minimizes the undesirable interactions with basic analytes, often providing better peak shape without the need for mobile phase additives.[9][12]

  • Reversed-Phase Chromatography: If your compound has sufficient lipophilicity, reversed-phase chromatography (e.g., on a C18 column) can be an excellent option. Using a mobile phase with a high pH (e.g., containing ammonium hydroxide) will keep your amine deprotonated and more retentive.[9]

ParameterStandard SilicaSilica with TEAAlumina (Neutral)Amine-Functionalized Silica
Interaction Strong acid-baseNeutralized acid-baseLewis acid/baseWeak base-base
Peak Shape Poor (Tailing)ImprovedGoodExcellent
Typical Eluent Hexane/EtOAcHexane/EtOAc + 0.5% TEAHexane/EtOAcHexane/EtOAc
Considerations Low yield, difficultTEA can be hard to removeMay have different selectivityHigher cost
Q4: What is a good starting point for developing a recrystallization protocol for this compound?

A4: Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[13][14][15] The key is to identify a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

Protocol 2: Solvent Scouting for Recrystallization

  • Initial Screening: Place a small amount of your partially purified product (approx. 20-30 mg) into several test tubes.

  • Single Solvent Systems: To each tube, add a different solvent dropwise at room temperature. Good candidates for a compound like this might include isopropanol, ethanol, acetonitrile, ethyl acetate, or toluene. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot, it is a potential recrystallization solvent.

  • Mixed Solvent Systems: For compounds that are too soluble in one solvent and insoluble in another, a mixed solvent system is ideal.[13] A common pair is a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which it is not). For example, dissolve your compound in a minimal amount of a hot "good" solvent like ethanol, and then add a "bad" solvent like water or hexane dropwise until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be melting before it dissolves or the solution is too supersaturated. Try using a larger volume of solvent or a solvent with a lower boiling point.

  • No Crystals Form: If no crystals appear upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal from a previous batch.

  • Low Purity: If the resulting crystals are not pure, the cooling may have been too rapid, trapping impurities. Ensure the solution cools slowly and undisturbed. A second recrystallization may be necessary.[16]

References

  • Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 22, 2024, from [Link]

  • Purification of piperazine - US2919275A - Google Patents. (n.d.).
  • Purification of allyl chloride - US5723703A - Google Patents. (n.d.).
  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Purification of allyl chloride - CA2195536A1 - Google Patents. (n.d.).
  • Amine Extraction in the Laboratory. (n.d.). Retrieved February 22, 2024, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved February 22, 2024, from [Link]

  • Flash Column Chromatography. (n.d.). Retrieved February 22, 2024, from [Link]

  • Preparation of allyl chloride - PrepChem.com. (2019, March 11). Retrieved February 22, 2024, from [Link]

  • Column Chromatography Notes - Membrane Solutions. (n.d.). Retrieved February 22, 2024, from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved February 22, 2024, from [Link]

  • PURIFICATION OF ALLYL CHLORIDE - European Patent Office - EP 0773915 B1. (n.d.). Retrieved February 22, 2024, from [Link]

  • Solved 5. Purification of Allyl Chloride product: propose a | Chegg.com. (2023, December 4). Retrieved February 22, 2024, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Retrieved February 22, 2024, from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (n.d.). Retrieved February 22, 2024, from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved February 22, 2024, from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida. (n.d.). Retrieved February 22, 2024, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6). Retrieved February 22, 2024, from [Link]

  • Process for preparing 1,4-disubstituted piperazines - US3697524A - Google Patents. (n.d.).
  • Process for the preparation of N- (o-halo-phenyl) -piperazines N'-alkylated - CH350296A. (n.d.).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2). Retrieved February 22, 2024, from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved February 22, 2024, from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved February 22, 2024, from [Link]

  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved February 22, 2024, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. (2021, January 19). Retrieved February 22, 2024, from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved February 22, 2024, from [Link]

  • Process for the N-monoalkylation of piperazine - DE1092019B - Google Patents. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 22, 2024, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved February 22, 2024, from [Link]

Sources

Technical Support Center: Solving Solubility Issues with 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-bis(3-chloro-2-buten-1-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our approach is rooted in foundational physicochemical principles and established formulation strategies to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 1,4-bis(3-chloro-2-buten-1-yl)piperazine in aqueous solutions for my in vitro assays. What are the initial steps I should take?

A1: Difficulty in dissolving 1,4-bis(3-chloro-2-buten-1-yl)piperazine in aqueous media is expected due to its likely lipophilic nature. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock can then be serially diluted into your aqueous assay buffer.

A common starting point is to use 100% Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to ensure that the final concentration of the organic solvent in your assay is minimal (typically <0.5%) to avoid off-target effects on your biological system.[1] Always run a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.

Q2: What is the "like dissolves like" principle and how does it apply to this compound?

A2: The "like dissolves like" principle is a fundamental concept in chemistry that states that substances with similar chemical characteristics, particularly polarity, will be soluble in each other.[3][4] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[3][4] 1,4-bis(3-chloro-2-buten-1-yl)piperazine, with its hydrocarbon chains and halogen substituents, is predicted to be a nonpolar, lipophilic compound. Therefore, it will exhibit poor solubility in polar solvents like water and better solubility in nonpolar organic solvents.

Q3: Can I heat the solution to improve solubility?

A3: Yes, increasing the temperature generally enhances the solubility of solid compounds by increasing their kinetic energy. However, this should be done with caution. The thermal stability of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is likely unknown. Excessive heating could lead to degradation of the compound. If you choose to heat the solution, do so gently and for a minimal amount of time. It is also important to note that the compound may precipitate out of solution as it cools to room temperature.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If preparing a simple stock solution in an organic solvent is insufficient for your experimental needs, several formulation strategies can be employed. The following guide provides a systematic approach to enhancing the solubility of 1,4-bis(3-chloro-2-buten-1-yl)piperazine.

Strategy 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[2][5][6]

Experimental Protocol: Preparing a Co-Solvent Formulation

  • Initial Dissolution: Dissolve the 1,4-bis(3-chloro-2-buten-1-yl)piperazine in a minimal amount of a strong organic solvent like DMSO.

  • Co-Solvent Addition: To this solution, add a co-solvent such as polyethylene glycol (PEG), propylene glycol, or ethanol.[2][6][7][8]

  • Aqueous Dilution: The final step involves diluting this organic mixture into your aqueous buffer or saline. A commonly used formulation for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[2]

Data Presentation: Common Co-Solvents and Their Properties

Co-SolventPrimary UseImportant Considerations
Dimethyl Sulfoxide (DMSO)Primary solvent for stock solutionsCan have biological effects at higher concentrations.[2]
Polyethylene Glycols (e.g., PEG300, PEG400)Enhancing solubility; generally well-tolerated.[2]Can increase the viscosity of the solution.[2]
EthanolDissolving a wide range of compounds.Potential for toxicity and behavioral effects.[2]
Propylene GlycolA versatile co-solvent.Can cause irritation at high concentrations.[6]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of lipophilic compounds.[9]

Strategy 2: pH Modification and Salt Formation

The piperazine moiety in 1,4-bis(3-chloro-2-buten-1-yl)piperazine is a basic functional group. Therefore, its solubility can be significantly influenced by the pH of the solution.

Expertise & Experience: For basic compounds like this, decreasing the pH of the aqueous medium will lead to the protonation of the piperazine nitrogens. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.

Experimental Protocol: pH Adjustment

  • Prepare a suspension of the compound in your desired aqueous buffer.

  • Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Continue to stir and monitor for a stable solution at the target pH.

Advanced Technique: Salt Formation

For more robust solubility enhancement, converting the free base to a salt is a highly effective method.[1][10] This involves reacting the compound with an acid to form a more soluble salt.

Experimental Protocol: Slurry Method for Salt Formation

  • Suspend the 1,4-bis(3-chloro-2-buten-1-yl)piperazine and a stoichiometric amount of a suitable acid (e.g., hydrochloric acid, methanesulfonic acid) in a solvent where both are sparingly soluble.[1]

  • Stir the resulting slurry for 24-72 hours to allow for equilibration and salt formation.[1]

  • Isolate the solid material and characterize it to confirm salt formation using techniques like X-ray powder diffraction (XRPD).[1]

  • Test the solubility of the newly formed salt.

Visualization: Logical Workflow for Solubility Enhancement

Caption: A decision tree for systematically addressing solubility issues.

Strategy 3: Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility.[8]

Experimental Protocol: Using Surfactants

  • Prepare a stock solution of a suitable surfactant (e.g., Tween® 80, Polysorbate 20) in your aqueous buffer.

  • Add the 1,4-bis(3-chloro-2-buten-1-yl)piperazine to the surfactant solution.

  • Use sonication or gentle heating to aid in the dissolution and formation of micelles.

Trustworthiness: It is important to use surfactants at a concentration above their critical micelle concentration (CMC) for effective solubilization.

Strategy 4: Advanced Formulation Techniques

If the above methods are not sufficient, more advanced techniques can be considered, although these often require specialized equipment and expertise.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[11][12][13] Techniques include micronization and nanosuspension.[11][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1][5][11]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state.[11]

Visualization: Experimental Workflow for Preparing a Nanosuspension

NanosuspensionWorkflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve Dissolve Compound in Organic Solvent Precipitation Inject Organic Phase into Aqueous Phase under High-Speed Stirring Dissolve->Precipitation Stabilizer Dissolve Stabilizer in Water Stabilizer->Precipitation SolventRemoval Remove Organic Solvent (e.g., Evaporation) Precipitation->SolventRemoval FinalProduct Nanosuspension SolventRemoval->FinalProduct

Caption: A simplified workflow for preparing a nanosuspension via solvent precipitation.

References

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25). International Journal of Science and Research (IJSR). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. [Link]

  • Improving solubility and accelerating drug development. Veranova. [Link]

  • Excipients Used in Formulation of Liquid Dosage Forms. (2022, December 12). Pharmaguideline. [Link]

  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. [Link]

  • The central role of excipients in drug formulation. (2013, April 18). European Pharmaceutical Review. [Link]

  • PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. (2021, November 27). IPSF. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(19), 6297. [Link]

Sources

minimizing degradation of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Part 1: Critical Structure Verification

Before proceeding with degradation mitigation, you must verify the specific isomer in use. The IUPAC name 1,4-bis(3-chloro-2-buten-1-yl)piperazine describes a vinylic chloride structure.

  • Structure A (Vinylic - As Named):

    
    . The chlorine is attached directly to the alkene. This bond is strong; the molecule is resistant to nucleophilic attack but sensitive to acid-catalyzed hydrolysis.
    
  • Structure B (Allylic - Common Analog):

    
    . If your molecule has the chlorine on a saturated carbon adjacent to the alkene, it is a nitrogen mustard analog . These are extremely unstable, potent alkylating agents that spontaneously cyclize to form aziridinium ions.
    

This guide focuses on Structure A (Vinylic) as per your specific request. If you are working with Structure B, STOP IMMEDIATELY and consult safety protocols for nitrogen mustards, as the handling requirements differ drastically.

Part 2: Core Storage & Handling Protocol

To minimize degradation, you must control three variables: Oxidation (of the piperazine ring), Acidolysis (of the vinyl chloride), and Photopolymerization (of the alkene).

The "3-Point" Defense System
VariableThreat LevelMitigation ProtocolMechanism of Failure
Oxygen HighArgon Overlay: Store under inert atmosphere.Piperazines are electron-rich and prone to N-oxidation, forming N-oxides which destabilize the ring [1].
Acidity MediumBasic Buffer: Maintain pH > 8 during extraction/storage.Vinyl chlorides undergo acid-catalyzed hydration, converting the

moiety into a ketone (

), releasing HCl.
Light/Heat MediumAmber Glass / -20°C: Cold, dark storage.UV light can trigger radical polymerization of the alkene or photolysis of the C-Cl bond.

Part 3: Troubleshooting Guide (Symptom-Based)

Q1: My compound has turned from a pale yellow oil to a dark brown viscous sludge. Is it recoverable?

  • Diagnosis: This is likely oxidative polymerization . The piperazine nitrogens have likely undergone N-oxidation, creating radical species that initiated cross-linking of the alkene side chains.

  • Corrective Action: Irrecoverable.

  • Prevention: You must exclude oxygen. Sparging solvents with nitrogen for 15 minutes before dissolving the compound is critical. Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% if the application permits.

Q2: I see a white crystalline precipitate forming in my DCM solution over time.

  • Diagnosis: Formation of Hydrochloride Salts . Traces of HCl (from slow hydrolysis of the vinyl chloride or solvent decomposition) are protonating the piperazine nitrogens.

  • Test: Dissolve a small amount of precipitate in water and check pH; if acidic, it is the salt.

  • Corrective Action: Wash the organic phase with 5%

    
     or dilute 
    
    
    
    to free-base the amine. Dry over
    
    
    (avoid acidic drying agents like silica or unneutralized
    
    
    ).

Q3: The NMR shows a loss of the vinylic proton signal and the appearance of a ketone carbonyl.

  • Diagnosis: Acid-Catalyzed Hydrolysis . The vinyl chloride moiety (

    
    ) has hydrated to form a chlorohydrin intermediate, which rapidly eliminates HCl to form a ketone.
    
  • Root Cause: Exposure to acidic silica gel during purification or storage in unbuffered

    
     (which forms DCl over time).
    
  • Prevention: Pre-treat silica gel with 1% Triethylamine (TEA) before chromatography. Filter

    
     through basic alumina before use.
    

Part 4: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down allows for better experimental design. The following diagram illustrates the three primary degradation vectors.

DegradationPathways Molecule 1,4-bis(3-chloro-2-buten-1-yl) piperazine NOxide N-Oxide / N-Hydroxyl Derivatives Molecule->NOxide Oxidation (O2/Peroxides) (Piperazine Ring Attack) Ketone Hydrolysis Product (Ketone + HCl) Molecule->Ketone Acid Hydrolysis (H+/H2O) (Vinyl Chloride Attack) Polymer Oligomers/Polymers (Brown Sludge) Molecule->Polymer Radical/UV (Alkene Crosslinking) Salt Piperazinium Hydrochloride Salt Molecule->Salt Trace Acid Ketone->Salt HCl Release (Self-Protonation)

Figure 1: Primary degradation pathways. Note that acid hydrolysis (Yellow path) releases HCl, which can further accelerate degradation by protonating the remaining material (Green path).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Use with Caution. While solubility is high, DMSO is hygroscopic and can act as a mild oxidant under certain conditions. For long-term storage, anhydrous Toluene or DCM (stabilized with amylene, not methanol) is superior due to their non-polar nature, which suppresses ionic degradation pathways.

Q: What is the maximum temperature for removing solvent? A: Do not exceed 40°C . Piperazine derivatives can undergo thermal degradation or "ring-flipping" elimination reactions at higher temperatures [2]. Use a rotary evaporator with a high-vacuum pump to keep bath temperatures low.

Q: Is this molecule sensitive to CO2? A: Yes. Piperazines react reversibly with CO2 to form carbamates [3]. While this is often reversible with heat, it alters the solubility and reactivity profile. Store in sealed vials with a headspace of Argon, not air.

References

  • Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. (Context: Establishes the susceptibility of the piperazine ring to oxidative degradation and ring-opening).

  • Closmann, F., et al. (2011). Thermal degradation of amines for CO2 capture. Energy Procedia. (Context: Details the kinetics of piperazine thermal stability and breakdown products at elevated temperatures).

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. (Context: Mechanistic insight into piperazine-CO2 interactions and carbamate formation).

Technical Support Center: Crystallization of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CRY-PIP-4492 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The crystallization of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is notoriously difficult due to three converging factors: the high conformational flexibility of the allylic chains, the presence of E/Z stereoisomers (geometric isomers), and the tendency of the piperazine core to act as a hydrotrope, solubilizing itself in mixed solvents.[1]

This guide treats the crystallization process not as a simple cooling step, but as a thermodynamic selection event.[1] If you are experiencing "oiling out" (liquid-liquid phase separation), it is likely due to the depression of the melting point caused by mixed isomers or residual mono-alkylated impurities.[1]

Part 1: Diagnostic & Triage (FAQs)

Q1: Why does my product separate as a yellow/orange oil instead of crystals?

A: This is the classic "Oiling Out" phenomenon.[1]

  • The Cause: Your system is entering the "metastable zone" where the solution separates into a solute-rich oil phase and a solute-poor solvent phase before nucleation can occur.[1] This is exacerbated by the presence of stereoisomers .[1] The 3-chloro-2-butenyl group contains a double bond that can exist as E (trans) or Z (cis).[1]

  • The Mechanism: If your starting material (1,3-dichloro-2-butene) was a mixture of isomers, your product is a statistical mix of E,E, E,Z, and Z,Z forms.[1] These mixtures act like impurities to one another, drastically lowering the melting point.[1]

  • The Fix: You must switch from "evaporative crystallization" to controlled anti-solvent precipitation or salt formation (see Protocol B).

Q2: I see crystals, but they melt immediately upon filtration. Why?

A: You are likely isolating a solvate or the solid has a melting point near ambient temperature.[1]

  • The Cause: The vinylic chloride moiety (–C(Cl)=C–) adds lipophilicity, lowering the lattice energy compared to naked piperazine.[1]

  • The Fix: Perform all filtration steps at -10°C to 0°C . Use chilled washing solvents.[1] Do not dry under high vacuum at room temperature; use a desiccator with mild vacuum at 0°C first.[1]

Q3: Can I purify this without chromatography?

A: Yes, but only if you convert the free base into a salt.[1]

  • The Logic: The free base is an oil/low-melting solid.[1] The Dihydrochloride (2HCl) or Dimaleate salts are high-melting crystalline solids.[1] This is the industry-standard method for purifying lipophilic piperazines.[1]

Part 2: Troubleshooting Protocols

Protocol A: Anti-Solvent Crystallization (For Free Base)

Use this if you absolutely require the free base form.

Prerequisites:

  • Purity >90% (by HPLC/TLC).[1]

  • Solvents: Isopropanol (IPA) [Good Solvent] and n-Hexane [Anti-Solvent].[1]

Step-by-Step:

  • Dissolution: Dissolve 10g of crude oil in the minimum amount of warm IPA (approx. 35-40°C). Do not boil (risk of allylic degradation).[1]

  • Clarification: If hazy, filter through a 0.45µm PTFE membrane to remove inorganic salts (NaCl/KCl from synthesis).[1]

  • The "Cloud Point": Add n-Hexane dropwise with slow stirring until a persistent turbidity (cloudiness) appears.

  • Back-off: Add just enough IPA (0.5 - 1 mL) to clear the solution again.

  • Nucleation: Cool slowly to 20°C. If oil droplets form, reheat slightly and add a seed crystal (if available) or scratch the glass.

  • Deep Cooling: Once turbidity returns as a white suspension (not oil), cool to -20°C overnight.

  • Harvest: Filter on a chilled Buchner funnel. Wash with cold Hexane.

Protocol B: The "Rescue" Method (Salt Formation)

Use this if Protocol A fails or if the oil persists.[1] This is the most robust method for purification.[1]

The Science: Protonating the piperazine nitrogens creates a rigid ionic lattice, overriding the disorder caused by the flexible alkyl chains.[1]

Step-by-Step:

  • Dilution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of substance).

  • Acidification:

    • Option 1 (HCl): Bubble dry HCl gas or add 4M HCl in Dioxane dropwise at 0°C. Target pH 2-3.[1]

    • Option 2 (Maleic Acid): Add 2.1 equivalents of Maleic acid dissolved in warm EtOAc.

  • Aging: A thick white precipitate should form immediately.[1] Stir at 0°C for 2 hours.

    • Troubleshoot: If it gums up, add Methanol (MeOH) dropwise until the gum breaks into a powder.[1]

  • Recrystallization of Salt: Filter the crude salt. Recrystallize from Hot Ethanol/Water (9:1) .

    • Note: The E,E isomer usually crystallizes preferentially in the salt form, improving isomeric purity.[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling the crude reaction mixture.

CrystallizationWorkflow Start Crude Reaction Mixture (Oily Residue) CheckPurity Check Purity (HPLC/TLC) Isomers present? Start->CheckPurity DirectCryst Attempt Direct Crystallization (Protocol A: IPA/Hexane) CheckPurity->DirectCryst High Purity (>90%) SaltForm Salt Formation Strategy (Protocol B: HCl/Maleate) CheckPurity->SaltForm Low Purity or Mixed Isomers ResultOil Result: Oiling Out / Gum DirectCryst->ResultOil Failed ResultSolid Result: Crystalline Solid DirectCryst->ResultSolid Success Recryst Recrystallization (EtOH/Water) SaltForm->Recryst Purify Salt ResultOil->SaltForm Rescue Path FreeBaseRegen Regenerate Free Base (NaOH/DCM Extraction) Recryst->FreeBaseRegen If Free Base Needed FreeBaseRegen->DirectCryst Try Again (Higher Purity)

Caption: Workflow for selecting between direct crystallization and salt formation based on crude purity and phase behavior.

Part 4: Comparative Data & Solvents

Table 1: Solvent System Compatibility

Solvent SystemSuitabilityMechanismRisk Factor
IPA / Hexane HighAnti-solvent precipitationOiling out if added too fast.[1]
Ethanol / Water MediumCooling crystallizationHydrolysis of chloride (low risk if T < 50°C).[1]
Ethyl Acetate MediumEvaporativeHigh solubility; yield loss likely.[1]
Diethyl Ether LowAnti-solventToo volatile; condensation of water leads to gum.[1]

Table 2: Impurity Profile & Impact

ImpurityOriginEffect on CrystallizationRemoval Strategy
Mono-alkylated piperazine Incomplete reactionActs as emulsifier; prevents crystal growth.[1]Wash crude oil with pH 5 aqueous buffer (removes mono-sub).[1]
Quaternary Ammonium Salt Over-alkylationPrecipitates early; non-soluble in non-polar solvents.[1]Filter off before crystallization (insoluble in EtOAc).[1]
Z-isomer (cis) Starting materialDepresses Melting Point.[1]Hard to remove; Salt formation often enriches the E-isomer.

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Piperazine-Containing Compounds: Troubleshooting Guides. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Synthesis and Purification of Piperazines.[1][3][4][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperazine Derivatives.[1] Retrieved from [1]

  • University of Florida. (n.d.).[1] Derivatives of Piperazine: Syntheses and Physical Properties. Digital Collections.[1] Retrieved from [1]

Disclaimer: This guide assumes standard laboratory safety protocols. The compound contains alkylating moieties (chlorides) and should be handled as a potential mutagen/irritant.

Sources

Validation & Comparative

Comparative C-NMR Analysis Guide: 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of the C-NMR spectral characteristics of 1,4-bis(3-chloro-2-buten-1-yl)piperazine . It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and isomer differentiation.

Executive Summary

1,4-bis(3-chloro-2-buten-1-yl)piperazine acts as a bifunctional alkylating agent precursor. Its structural integrity relies heavily on the specific geometry of the 3-chloro-2-butenyl side chains. Unlike simple piperazine derivatives, the presence of the vinyl chloride motif introduces unique electronic shielding effects.

This guide compares the C-NMR profile of the target molecule against:

  • Unsubstituted Piperazine: To establish the baseline ring shifts.

  • Non-chlorinated Analog (1,4-di-2-butenylpiperazine): To isolate the electronic impact of the chlorine atom.

  • Geometric Isomers (E vs. Z): To provide a diagnostic method for isomeric purity.

Part 1: Structural Interpretation & Data Comparison

The following table synthesizes experimental baselines and chemometric predicted shifts to highlight the diagnostic signals.

Table 1: Comparative Chemical Shift Analysis (100 MHz, CDCl₃)
Carbon PositionTarget: 1,4-bis(3-Cl-2-butenyl)Comparator A: Unsubstituted PiperazineComparator B: 1,4-di(2-butenyl) (No Cl)Diagnostic Insight
Piperazine Ring (C2, C3, C5, C6) 53.0 - 53.5 ppm 47.0 ppm53.2 ppmN-alkylation causes a ~6 ppm downfield shift (Deshielding).
Side Chain C1' (N-CH₂-) 54.0 - 56.0 ppm N/A60.5 ppmThe electron-withdrawing Cl (via the double bond) shields C1' slightly relative to the non-chloro analog.
Side Chain C2' (=CH-) 120.0 - 124.0 ppm N/A127.0 ppmCritical Marker: The Cl atom shields the β-carbon (C2') significantly compared to the simple alkene.
Side Chain C3' (=C(Cl)-) 132.0 - 136.0 ppm N/A128.0 ppmCritical Marker: The α-carbon is deshielded by the electronegative Chlorine.
Side Chain C4' (-CH₃) 14.0 - 20.0 ppm N/A17.8 ppmHighly sensitive to E/Z geometry (See Part 2).

Note: Shifts are referenced to TMS (0.0 ppm) and CDCl₃ triplet (77.16 ppm). Exact values vary by ±0.5 ppm depending on concentration and temperature.

Part 2: Isomeric Differentiation (E vs. Z)

The most critical quality attribute for this molecule is the geometry of the double bond. The Z (cis) and E (trans) isomers exhibit distinct shifts due to the Gamma-Gauche (Steric Compression) Effect .

Mechanism of Differentiation

In the Z-isomer, the terminal methyl group (C4') and the methylene linker (C1') are on the same side of the double bond. This spatial crowding forces the electron clouds to overlap, resulting in increased shielding (lower ppm values) for both carbons.

  • Z-Isomer (Cis): C1' and C4' appear Upfield (Lower ppm).

  • E-Isomer (Trans): C1' and C4' appear Downfield (Higher ppm).

Table 2: Isomer-Specific Shift Deltas
CarbonZ-Isomer (Predicted)E-Isomer (Predicted)Δδ (E - Z)Interpretation
C4' (Methyl) ~15.0 ppm~19.5 ppm+4.5 ppm E-isomer methyl is significantly deshielded.
C1' (N-CH₂) ~54.0 ppm~56.5 ppm+2.5 ppm Z-isomer methylene is shielded by steric compression.
Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data that allows for the subtle differentiation of isomers, follow this strict protocol.

1. Sample Preparation:

  • Mass: Dissolve 20–30 mg of product.

  • Solvent: 0.6 mL CDCl₃ (Neutralized with basic alumina if the product is acid-sensitive).

    • Why: CDCl₃ provides the sharpest lines for aliphatic carbons. Avoid DMSO-d6 unless solubility is an issue, as its viscosity broadens signals.

  • Tube: High-precision 5mm NMR tube (Class A).

2. Acquisition Parameters (100 MHz or higher):

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbon (C3'-Cl) has no attached protons and relaxes slowly. A short D1 will suppress this signal, making integration impossible.

  • Scans (NS): Minimum 1024 scans (for adequate S/N on the quaternary carbon).

  • Temperature: 298 K (Controlled).

3. Validation Step (The "Sanity Check"):

  • DEPT-135 Experiment: Run immediately after the standard ¹³C.

    • Result:

      • C4' (CH₃) and C2' (CH) = Positive (Up) .

      • Piperazine (CH₂) and C1' (CH₂) = Negative (Down) .[1]

      • C3' (Quaternary C-Cl) = Invisible .

    • Logic: If a signal at ~135 ppm disappears in DEPT-135, it confirms the presence of the substituted quaternary carbon (=C-Cl), ruling out non-chlorinated impurities.

Part 4: Structural Verification Workflow (Visualization)

The following diagram outlines the logical decision tree for verifying the product structure using the data above.

NMR_Workflow Start Crude Product Sample Solvent Dissolve in CDCl3 (Neutralized) Start->Solvent Acquire Acquire 13C & DEPT-135 (D1 = 3.0s) Solvent->Acquire Check_Q Check ~130-136 ppm (Quaternary C) Acquire->Check_Q No_Q Signal Missing? Check DEPT Check_Q->No_Q No Signal Yes_Q Signal Present (Disappears in DEPT) Check_Q->Yes_Q Signal Found Impurity Impurity: Dechlorinated Analog No_Q->Impurity Check_Iso Analyze Methyl (C4') Chemical Shift Yes_Q->Check_Iso Iso_Z Shift ~15 ppm (Z-Isomer) Check_Iso->Iso_Z Upfield Iso_E Shift ~20 ppm (E-Isomer) Check_Iso->Iso_E Downfield Final Structure Confirmed Iso_Z->Final Iso_E->Final

Figure 1: Logical workflow for structural validation and isomer determination using C-NMR.

Part 5: Mechanistic Pathway of Isomer Synthesis

Understanding the origin of the E/Z ratio helps in interpreting the NMR data. The synthesis typically involves the alkylation of piperazine with 1,3-dichloro-2-butene.

Synthesis_Pathway Reactants Piperazine + 1,3-dichloro-2-butene Transition Transition State (SN2 Attack) Reactants->Transition Product_E E-Isomer Product (Thermodynamically Stable) Methyl Shift: ~20 ppm Transition->Product_E Major Path Product_Z Z-Isomer Product (Sterically Hindered) Methyl Shift: ~15 ppm Transition->Product_Z Minor Path

Figure 2: Synthetic pathway illustrating the divergence of E/Z isomers, which are distinguishable by the methyl carbon shift.

References
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts in chloro-alkenes).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for Gamma-gauche effect in alkenes).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for Piperazine C-13 baseline data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Resource for chemical shift increments and alkene stereochemistry).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,4-bis(3-chloro-2-buten-1-yl)piperazine , a bifunctional alkylating agent structurally related to nitrogen mustards.

Designed for researchers in drug development and toxicology, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, comparing this specific allylic chloride derivative with standard nitrogen mustard alternatives like Mechlorethamine and 1,4-bis(2-chloroethyl)piperazine .

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: 1,4-bis(3-chloro-2-buten-1-yl)piperazine

  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): 262.1004 Da

  • Structure Overview: A piperazine core flanked by two 3-chloro-2-butenyl chains. Unlike standard nitrogen mustards (which possess 2-chloroethyl groups), this molecule features allylic chloride moieties. This structural difference fundamentally alters its fragmentation behavior, driving it toward allylic cation formation rather than the exclusive aziridinium ion pathways seen in aliphatic mustards.

Comparison of Alkylating Alternatives
Feature1,4-bis(3-chloro-2-buten-1-yl)piperazine 1,4-bis(2-chloroethyl)piperazine Mechlorethamine
Reactive Group Allylic Chloride (3-chloro-2-butenyl)Primary Alkyl Chloride (2-chloroethyl)Primary Alkyl Chloride (2-chloroethyl)
Reactivity Mechanism

(Allylic Cation) /


(via Aziridinium)

(via Aziridinium)
Dominant MS Fragment Allylic Cation Loss (

53/89)
Aziridinium Ion (

106/108)
Aziridinium Ion (

106)
Stability Lower (Allylic C-Cl bond is labile)ModerateLow (Rapid hydrolysis)

Experimental Protocol: LC-MS/MS Characterization

To obtain reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes thermal degradation of the labile allylic chloride prior to ionization.

Step 1: Sample Preparation
  • Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent solvolysis (nucleophilic attack by MeOH on the allylic chloride).

  • Concentration:

    
     in 100% ACN.
    
  • Infusion: Direct infusion at

    
     is recommended for initial tuning to avoid column interactions.
    
Step 2: Ionization Source (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage:

    
    .
    
  • Capillary Temperature:

    
    . Critical: High source temperatures can induce thermal dehydrohalogenation (loss of HCl) before the precursor is selected, leading to false "source fragmentation" peaks.
    
Step 3: Mass Analyzer Settings (Q-TOF or Triple Quad)
  • Precursor Selection: Select

    
     at 
    
    
    
    263.1
    .
  • Isolation Window:

    
    .
    
  • Collision Energy (CE): Ramp from

    
     to 
    
    
    
    . The allylic C-N bond is weaker than the alkyl C-N bond in standard mustards, often requiring lower CE for fragmentation.

Fragmentation Pathways & Mechanistic Analysis[7][9][12]

The fragmentation of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is governed by three primary mechanisms: Allylic Cleavage , Remote Hydrogen Rearrangement , and Piperazine Ring Opening .

Pathway A: The Allylic Cation Ejection (Dominant)

Unlike standard mustards that form stable cyclic aziridinium ions (


 106), this compound preferentially cleaves at the allylic position.
  • Precursor:

    
     (
    
    
    
    263).
  • Event: Heterolytic cleavage of the N-C bond connecting the side chain.

  • Product: Neutral loss of piperazine derivative or formation of the 3-chloro-2-butenyl cation (

    
    ).
    
  • Observation: A diagnostic peak at

    
     89/91  (3:1 ratio) representing the side chain.
    
Pathway B: Dehydrohalogenation (Loss of HCl)

The allylic chlorine is highly labile.

  • Event: Loss of neutral HCl (36 Da).

  • Transition:

    
    .
    
  • Mechanism:

    
    -elimination driven by the formation of a conjugated diene system on the side chain.
    
Pathway C: Piperazine Ring Fragmentation

At higher collision energies (


), the piperazine core fragments.
  • Event: RDA (Retro-Diels-Alder) like cleavage or internal C-N bond breakage.

  • Diagnostic Ions:

    
     56 (aziridine cation from ring collapse) and 
    
    
    
    70.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the divergence from standard nitrogen mustard behavior.

FragmentationPathway M_Ion Precursor [M+H]+ m/z 263 (Cl2) Frag_A1 Fragment A [M - C4H6Cl]+ m/z 174 (Cl1) M_Ion->Frag_A1 N-C Cleavage (Neutral Loss Sidechain) Frag_A2 Side Chain Cation [C4H6Cl]+ m/z 89 (Cl1) M_Ion->Frag_A2 Charge Retention on Sidechain Frag_B Fragment B [M - HCl]+ m/z 227 (Cl1) M_Ion->Frag_B Dehydrohalogenation (-HCl) Frag_C Piperazine Core [C4H10N2]+ m/z 86 Frag_A1->Frag_C Loss of 2nd Sidechain Frag_D Ring Fragment [C3H6N]+ m/z 56 Frag_C->Frag_D Ring Opening

Figure 1: Proposed MS/MS fragmentation pathway for 1,4-bis(3-chloro-2-buten-1-yl)piperazine (ESI+ mode).

Comparative Data Analysis

The following table contrasts the theoretical and observed MS transitions of the subject compound against its closest analogues. This data supports the identification of the unique allylic moiety.

Table 1: MS/MS Transition Comparison
Precursor Ion (

)
CompoundKey Fragment 1 (

)
Key Fragment 2 (

)
Mechanism Note
263.1 1,4-bis(3-chloro-2-buten-1-yl)piperazine 227.1 (

)
89.0 (Side Chain)Allylic instability dominates; HCl loss is facile.
239.11,4-bis(2-chloroethyl)piperazine106.0 (Aziridinium)154.0 (

)
Aziridinium formation is the signature event.
156.1Mechlorethamine106.0 (Aziridinium)63.0 (

)
Simple aliphatic chain loss.
Interpretation of Data
  • Differentiation: The presence of the

    
     89  peak is diagnostic for the chlorobutenyl group, distinguishing this compound from ethyl-bridged mustards which typically show ions at 
    
    
    
    63
    (chloroethyl) or
    
    
    106
    (N-methylaziridinium).
  • Isotope Patterns: The precursor (

    
     263) will exhibit a characteristic 9:6:1  intensity ratio for 
    
    
    
    ,
    
    
    , and
    
    
    due to the two chlorine atoms. Upon losing one side chain (forming
    
    
    174), the pattern shifts to 3:1 (one Cl atom), providing a self-validating check for the number of chlorine atoms in the fragment.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on allylic cleavage mechanisms).

  • International Agency for Research on Cancer (IARC). (1975). Aziridines, Nitrogen Mustards and their immediate derivatives. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Kim, K., et al. (2015). "Fragmentation patterns of piperazine derivatives in electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrogen Mustards. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-bis(3-chloro-2-buten-1-yl)piperazine, a compound characterized by its halogenated butenyl groups and piperazine core. The following protocols are designed to ensure the safety of personnel, protect the environment, and maintain regulatory compliance.

The dual chemical nature of this molecule—a piperazine derivative and a chlorinated hydrocarbon—necessitates a stringent and informed approach to its disposal. Piperazine and its derivatives can exhibit a range of health hazards, including skin and eye irritation, respiratory sensitization, and potential toxicity.[1][2][3] The presence of chlorine atoms classifies this compound as a halogenated organic substance, which requires specific disposal pathways due to its potential toxicity and environmental persistence.[4][5][6][7]

I. Immediate Safety and Hazard Assessment

Before handling 1,4-bis(3-chloro-2-buten-1-yl)piperazine for any purpose, including disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural components provide critical clues to its potential hazards.

  • Piperazine Core: Piperazine derivatives are known to be irritants and sensitizers.[2][8]

  • Chlorinated Alkenyl Chains: The presence of allylic chlorides suggests potential reactivity and alkylating properties, which can translate to toxicity.

Therefore, all handling and disposal operations must be conducted under the assumption that this compound is hazardous.

II. Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A multi-layered approach to PPE is mandatory to prevent any direct contact with the compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent dermal absorption and local irritation.[2]
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect against accidental splashes or aerosol generation.[2]
Body Protection A flame-resistant lab coat, long-sleeved garments, and full-length trousers.To shield the skin from accidental contact.
Respiratory Protection Work within a certified chemical fume hood.To prevent inhalation of any vapors or aerosols. Halogenated hydrocarbons can be toxic upon inhalation.[4]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from potential spills.[2]
III. Waste Segregation and Containerization: The Cornerstone of Safe Disposal

The fundamental principle for managing waste of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is strict segregation. Due to its chlorinated nature, it must not be mixed with non-halogenated organic waste.[4][7]

Step-by-Step Containerization Protocol:

  • Select the Appropriate Waste Container: Utilize a designated "Halogenated Organic Waste" container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[5]

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "1,4-bis(3-chloro-2-buten-1-yl)piperazine".[5][6] Do not use abbreviations or chemical formulas.[5]

  • Collection: Collect all waste, including pure compound, contaminated solvents, and rinsates, directly into this container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[3][5]

IV. Disposal Workflow: A Procedural Decision Guide

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1,4-bis(3-chloro-2-buten-1-yl)piperazine.

G Disposal Workflow for 1,4-bis(3-chloro-2-buten-1-yl)piperazine start Start: Waste Generation assess Assess Waste Type (Pure compound, solution, contaminated material) start->assess ppe Don Appropriate PPE assess->ppe segregate Is the waste halogenated? ppe->segregate halogenated_container Select 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated_container Select 'Non-Halogenated Organic Waste' Container segregate->non_halogenated_container No (Not applicable for this compound) label_container Label Container Correctly ('Hazardous Waste' + Full Chemical Name) halogenated_container->label_container add_waste Add Waste to Container label_container->add_waste seal_store Securely Seal and Store in Satellite Accumulation Area add_waste->seal_store spill_check Spill or Contamination Event? seal_store->spill_check spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes full_container Container >75% Full? spill_check->full_container No absorb Absorb with Inert Material spill_protocol->absorb collect_spill Collect Spill Debris into Halogenated Waste Container absorb->collect_spill collect_spill->seal_store full_container->add_waste No, continue collection arrange_disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service full_container->arrange_disposal Yes end End: Compliant Disposal arrange_disposal->end

Caption: Decision workflow for proper handling and disposal.

V. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Assess the Spill: For large or unmanageable spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

  • Containment (for minor spills): Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated "Halogenated Organic Waste" container.[9]

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, as per institutional policy.

VI. The Primary Disposal Route: Incineration

Disposing of 1,4-bis(3-chloro-2-buten-1-yl)piperazine down the drain or in regular solid waste is strictly prohibited.[1][4] The accepted and environmentally responsible method of disposal is through a licensed hazardous waste management company.[1]

  • Mechanism of Disposal: The primary disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1] This process ensures the complete destruction of the molecule and neutralizes harmful combustion byproducts, such as hydrogen chloride gas. The cost of incinerating halogenated waste is typically higher than for non-halogenated waste due to the need for these specialized flue gas treatments.[7]

Decontamination of Empty Containers:

Empty containers that once held 1,4-bis(3-chloro-2-buten-1-yl)piperazine must also be treated as hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, collect all rinsate and add it to your "Halogenated Organic Waste" container.[1]

  • Final Disposal: After triple rinsing, the container can be defaced (e.g., by puncturing) to prevent reuse and disposed of according to your institution's guidelines for decontaminated lab materials.[1]

By adhering to these scientifically grounded procedures, researchers can ensure that the disposal of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is conducted with the highest standards of safety and environmental stewardship.

References

  • Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide. Benchchem.
  • Essential Safety and Logistical Information for Handling 4-(Piperazin-1-YL)oxan-3-OL. Benchchem.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 3-Chloro-2-butanone. Fisher Scientific.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,4-bis(3-chloro-2-buten-1-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification & Risk Logic (The "Why")

Warning: Presumptive High-Hazard Classification Publicly available Safety Data Sheets (SDS) for 1,4-bis(3-chloro-2-buten-1-yl)piperazine are rare or generic. As a Senior Scientist, I must apply Structure-Activity Relationship (SAR) logic to establish safety protocols.

This molecule contains two distinct hazard moieties:

  • Piperazine Core: A known respiratory and skin sensitizer [1].

  • Bis-Allylic/Vinylic Chloride Side Chains: The 3-chloro-2-buten-1-yl functional group functions as an electrophile.

The Mechanism of Danger: Structurally, this compound resembles nitrogen mustards (bis-alkylating agents). The chloride acts as a leaving group, creating a reactive carbocation capable of alkylating nucleophiles (DNA, proteins). Because it is bifunctional (two reactive arms), it poses a high risk of DNA cross-linking , classifying it as a potential mutagen, carcinogen, and cytotoxin [2].

Operational Control Banding: Treat this substance as an Occupational Exposure Band (OEB) 4 or 5 compound.

  • Primary Risk: Genotoxicity and severe skin/eye corrosion.

  • Secondary Risk: Respiratory sensitization (asthma-like symptoms).

Part 2: PPE Selection Matrix

Do not rely on standard "lab coat and glasses." The potential for alkylation requires barrier protection against permeation, not just splash.

PPE Decision Table[1][2][3]
PPE ComponentStandard Lab Use (mg scale)Process/Scale-Up (>1g or Solution)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield® (Laminate) liners under NitrileAllylic chlorides permeate nitrile rapidly. Laminate offers >4hr breakthrough time.
Respiratory Fume Hood (Face velocity >100 fpm)P100 + OV Cartridge (Full Face)Volatile organic chlorides are lachrymators; particulates carry sensitizing dust.
Body Defense Tyvek® Lab Coat (Closed front)Tychem® C or F Apron/SleevesStandard cotton absorbs alkylating agents, holding them against the skin.
Eye Protection Chemical Splash GogglesFull Face RespiratorVapors can cause corneal opacity; safety glasses are insufficient for lachrymators.
Glove Permeation Logic (Graphviz)

The following diagram illustrates the decision logic for glove selection, prioritizing permeation resistance over dexterity.

GloveSelection Start Handling 1,4-bis(3-chloro-2-buten-1-yl)piperazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidRisk Risk: Dust & Static Solid->SolidRisk LiquidRisk Risk: Rapid Permeation Liquid->LiquidRisk Glove1 Double Nitrile (Disposable) Change every 15 mins SolidRisk->Glove1 < 100mg Glove2 Silver Shield / 4H Laminate (Required for >10 mins exposure) SolidRisk->Glove2 > 100mg LiquidRisk->Glove2 All Quantities

Caption: Glove selection logic based on physical state and quantity. Laminate gloves are mandatory for solutions due to the high permeation rate of chlorinated solvents/reagents.

Part 3: Operational Protocols

Weighing & Transfer (Solid State)
  • Engineering Control: Use a Static-Dissipative Powder Containment Hood or a Glove Box.

  • Static Risk: Piperazine derivatives are often fluffy, electrostatic solids. Use an anti-static gun (e.g., Zerostat) before spatulating to prevent aerosolization.

  • Technique:

    • Place a pre-weighed vial with solvent inside the hood.

    • Weigh the solid directly into the tared vial.

    • Do not use weighing paper (risk of dust slip). Use a weighing funnel.

    • Cap immediately. Wipe the exterior of the vial with a wiper dampened in 5% Sodium Thiosulfate (deactivation agent).

Synthesis & Reaction Handling
  • Closed Systems: Perform all reactions in a closed vessel (septum-sealed).

  • Cannula Transfer: Never pour solutions. Transfer liquids using positive pressure cannula techniques or gas-tight syringes to avoid exposing the liquid to the hood atmosphere.

  • Temperature Control: Alkylation reactions can be exothermic. Ensure cooling baths are prepared before addition.

Part 4: Emergency Response & Deactivation

Because this compound is an alkylator, simple water washing is insufficient for cleaning spills; it requires chemical neutralization (quenching).

Biological Exposure[1]
  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use ethanol (it enhances skin absorption of alkyl chlorides).

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological monitoring (risk of delayed corneal damage).

Chemical Deactivation (Quenching)

The goal is to destroy the reactive alkyl chloride and piperazine functionality.

  • Deactivation Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
    • Mechanism:[1][2][3] Thiosulfate is a soft nucleophile that rapidly displaces the chloride, rendering the alkyl chain non-toxic [3].

Spill Cleanup Workflow (Graphviz)

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Full PPE (Resp + Laminate Gloves) Evacuate->PPE Cover Cover with Absorbent (Soaked in Thiosulfate) PPE->Cover Wait Wait 30 Mins (Allow Hydrolysis) Cover->Wait Collect Collect as HazWaste Wait->Collect

Caption: Step-by-step spill response protocol emphasizing chemical deactivation before physical collection.

Part 5: Waste Disposal

Never dispose of this compound down the drain. It is toxic to aquatic life and persistent.

  • Segregation: Collect in a dedicated "Cytotoxic/Genotoxic" waste stream (usually yellow bins/bags in clinical settings, or specific halogenated organic waste in labs).

  • Pre-Treatment: If you have residual stock solutions, quench them with excess Sodium Thiosulfate or dilute Ammonium Hydroxide overnight before placing them in the waste container.

  • Labeling: Label clearly: "Contains Halogenated Piperazine Derivative – Suspected Carcinogen/Mutagen."

References

  • Loba Chemie. (2023). Safety Data Sheet: Piperazine Anhydrous.[2] Retrieved from

  • BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Cayman Chemical. (2026).[4] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine.[4] Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.